5-Cyclopropylpyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCFAKAQESPBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735022 | |
| Record name | 5-Cyclopropylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314353-68-8 | |
| Record name | 5-Cyclopropylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 5-Cyclopropylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyclopropylpyridin-3-amine (CAS No. 1314353-68-8). The information is compiled for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and logical workflows.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted and should be confirmed through experimental analysis for critical applications.
| Property | Value | Data Type | Source |
| Molecular Formula | C₈H₁₀N₂ | --- | [1][2] |
| Molecular Weight | 134.18 g/mol | --- | [1][2] |
| Appearance | Light yellow to yellow Solid | Experimental | [2] |
| Boiling Point | 308.6 ± 30.0 °C | Predicted | [2] |
| Density | 1.188 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | 6.54 ± 0.20 | Predicted | [2] |
| LogP | Not Found | --- | --- |
| Solubility | Not Found | --- | --- |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These are established, standard protocols applicable to compounds like this compound.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is a critical parameter influencing a compound's solubility and absorption. Potentiometric titration is a reliable method for its determination.[3]
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the test compound (this compound) in a suitable solvent, typically a co-solvent system like water/methanol if aqueous solubility is low.
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[4]
-
Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[4]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the test compound solution into a temperature-controlled vessel maintained at 25°C.
-
To determine the pKa of the amine (a basic function), titrate the solution with the standardized 0.1 M HCl.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[4]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH value at the half-equivalence point, which is the point on the curve where half of the amine has been protonated. This point corresponds to the inflection point of the sigmoid curve.[3]
-
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for LogP determination.[5]
Methodology:
-
Phase Preparation:
-
Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[6]
-
-
Partitioning Experiment:
-
Prepare a stock solution of this compound in the aqueous buffer.
-
Add a known volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer.
-
Seal the vessel and shake it gently for a sufficient period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[7]
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully withdraw aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
-
Calculation:
Determination of Aqueous Solubility
Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is also a standard for determining thermodynamic equilibrium solubility.[10]
Methodology:
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., water or a specific pH buffer).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
-
-
Sample Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid, filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.[10]
-
-
Concentration Analysis:
-
Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Result Reporting:
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., temperature, pH) and is typically reported in units of mg/mL or µg/mL.
-
Experimental Workflow Visualization
The following diagram illustrates the standardized shake-flask method for determining the LogP of a compound.
Caption: Workflow for LogP determination via the shake-flask method.
References
- 1. CAS 1314353-68-8 | this compound - Synblock [synblock.com]
- 2. This compound | 1314353-68-8 [amp.chemicalbook.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. agilent.com [agilent.com]
- 7. enamine.net [enamine.net]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
5-Cyclopropylpyridin-3-amine molecular weight and formula
An In-Depth Technical Guide to 5-Cyclopropylpyridin-3-amine
This technical guide provides essential molecular information and a generalized experimental workflow for the synthesis and analysis of this compound, a compound of interest for researchers, scientists, and drug development professionals.
Core Molecular Data
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group. The key quantitative data for this molecule are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C8H10N2 | [1][2][3] |
| Molecular Weight | 134.18 g/mol | [1][3][4] |
| CAS Number | 1314353-68-8 | [1][2][3] |
| MDL Number | MFCD19543987 | [1][3] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are proprietary and detailed in specific patents or publications, a general synthetic approach can be inferred from common organic chemistry reactions used for similar structures. A plausible synthetic route would involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling, followed by a reduction or amination step.
A representative workflow for the synthesis and analysis of this compound is outlined below.
General Synthesis Workflow
A common method for the synthesis of similar pyridinamine derivatives involves a multi-step process:
-
Halogenation of a Pyridine Precursor: Introduction of a halogen atom (e.g., bromine or iodine) onto the pyridine ring at a suitable position to enable subsequent cross-coupling.
-
Suzuki-Miyaura Coupling: Reaction of the halogenated pyridine with a cyclopropylboronic acid or its ester in the presence of a palladium catalyst and a base to introduce the cyclopropyl group.
-
Nitration: Introduction of a nitro group onto the pyridine ring, which can then be reduced to an amine.
-
Reduction of the Nitro Group: The nitro group is reduced to the desired amine functionality using standard reducing agents such as hydrogen gas with a palladium catalyst, or tin(II) chloride.
Analytical Characterization Workflow
Following synthesis, the identity and purity of this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure and confirm the presence of both the cyclopropyl and pyridinamine moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column with a suitable mobile phase gradient would typically be employed.
-
Melting Point Analysis: To determine the melting point range of the solid compound, which is an indicator of purity.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and characterization of this compound.
References
Spectroscopic Profile of 5-Cyclopropylpyridin-3-amine: A Technical Guide
Disclaimer: Publicly accessible, experimentally-derived spectroscopic data for 5-Cyclopropylpyridin-3-amine is limited. The data presented in this guide is a projection based on the analysis of its structural motifs and comparison with analogous compounds. These predictions are intended to provide a reasonable approximation of the expected spectral characteristics for researchers in drug development and related scientific fields.
This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound this compound. Detailed experimental protocols for acquiring such data are also included, alongside a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |
| ~7.95 | d | 1H | H-2 (Pyridine) | ~2.5 |
| ~7.85 | d | 1H | H-6 (Pyridine) | ~2.0 |
| ~7.00 | t | 1H | H-4 (Pyridine) | ~2.3 |
| ~3.70 | br s | 2H | -NH₂ | - |
| ~1.85 | tt | 1H | -CH- (Cyclopropyl) | ~8.5, 5.0 |
| ~0.95 | m | 2H | -CH₂- (Cyclopropyl, cis) | - |
| ~0.65 | m | 2H | -CH₂- (Cyclopropyl, trans) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-5 (Pyridine) |
| ~140.5 | C-3 (Pyridine) |
| ~135.0 | C-2 (Pyridine) |
| ~132.5 | C-6 (Pyridine) |
| ~123.0 | C-4 (Pyridine) |
| ~15.0 | -CH- (Cyclopropyl) |
| ~9.5 | -CH₂- (Cyclopropyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3000 - 2900 | Medium | Cyclopropyl C-H Stretch |
| 1620 - 1580 | Strong | C=C and C=N Ring Stretching |
| 1600 - 1550 | Medium | N-H Bend (Scissoring) |
| 1340 - 1250 | Strong | Aromatic C-N Stretch |
| 900 - 650 | Strong, Broad | N-H Wag |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 134 | 100 | [M]⁺ (Molecular Ion) |
| 133 | 80 | [M-H]⁺ |
| 119 | 40 | [M-NH₃]⁺ |
| 105 | 60 | [M-C₂H₅]⁺ (loss of ethyl from cyclopropyl) |
| 78 | 30 | [C₅H₄N]⁺ (Pyridyl fragment) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
¹H NMR Spectroscopy Acquisition:
-
Spectrometer: 400 or 500 MHz NMR Spectrometer.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy Acquisition:
-
Spectrometer: 100 or 125 MHz NMR Spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Instrument: FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to the sample using the ATR anvil and collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (LC-MS with ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for solvent removal.
-
Mass Range: m/z 50-500.
-
Data Analysis: The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS) by selecting the molecular ion for collision-induced dissociation (CID).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyclopropylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Cyclopropylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The document details a feasible synthetic pathway, including experimental protocols for key steps, and presents a thorough analysis of its structural and spectroscopic properties.
Synthesis
The synthesis of this compound is most effectively achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a reduction of a nitro intermediate. This synthetic strategy offers a versatile and efficient route to the target molecule.
Synthetic Pathway Overview
The overall synthetic scheme involves the coupling of a halogenated nitropyridine with a cyclopropylboronic acid derivative, followed by the reduction of the nitro group to the desired amine. The key intermediate is 5-bromo-3-nitropyridine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Cyclopropyl-3-nitropyridine via Suzuki-Miyaura Coupling
This procedure is analogous to the Suzuki-Miyaura coupling of aryl halides with boronic acids.[1]
-
Materials:
-
5-Bromo-3-nitropyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-3-nitropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).
-
Add a 2M aqueous solution of potassium phosphate (3.0 eq) and toluene as the solvent.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-cyclopropyl-3-nitropyridine.
-
Step 2: Reduction of 5-Cyclopropyl-3-nitropyridine to this compound
The reduction of the nitro group can be achieved through catalytic hydrogenation. This procedure is based on a general method for the reduction of nitropyridines.[1]
-
Materials:
-
5-Cyclopropyl-3-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 5-cyclopropyl-3-nitropyridine in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
-
Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol [2] |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Not available in the searched literature. |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are crucial for confirming the connectivity of the atoms in the molecule.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H2 | ~8.0 | s | 1H | H-2 |
| Pyridine-H4 | ~7.2 | s | 1H | H-4 |
| Pyridine-H6 | ~7.9 | s | 1H | H-6 |
| NH₂ | ~3.5-4.5 | br s | 2H | -NH₂ |
| Cyclopropyl-CH | ~1.8 | m | 1H | CH of cyclopropyl |
| Cyclopropyl-CH₂ | ~0.9 | m | 2H | CH₂ of cyclopropyl |
| Cyclopropyl-CH₂' | ~0.6 | m | 2H | CH₂' of cyclopropyl |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Pyridine-C5 | ~135 | C-5 |
| Pyridine-C3 | ~140 | C-3 |
| Pyridine-C2 | ~138 | C-2 |
| Pyridine-C4 | ~125 | C-4 |
| Pyridine-C6 | ~142 | C-6 |
| Cyclopropyl-CH | ~15 | CH of cyclopropyl |
| Cyclopropyl-CH₂ | ~8 | CH₂ of cyclopropyl |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[3][4]
| Frequency (cm⁻¹) | Intensity | Vibration | Assignment |
| 3450-3300 | Medium | N-H stretch | Primary amine (asymmetric and symmetric) |
| 3100-3000 | Medium | C-H stretch | Aromatic and cyclopropyl C-H |
| 1620-1580 | Medium | N-H bend | Primary amine |
| 1580-1450 | Medium to Strong | C=C and C=N stretch | Pyridine ring vibrations |
| 1340-1250 | Strong | C-N stretch | Aromatic amine |
| 1050-1000 | Medium | Cyclopropyl ring | Ring breathing |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 134
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom to form [M-1]⁺.
-
Alpha-cleavage of the cyclopropyl group.
-
Fragmentation of the pyridine ring.
-
Applications and Logical Relationships
This compound and its derivatives are of significant interest in medicinal chemistry due to the presence of the pharmacophoric pyridine ring and the unique conformational constraints imposed by the cyclopropyl group.
Caption: Role of this compound in drug discovery.
The amine functionality provides a key site for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening against various biological targets. The cyclopropyl group can enhance metabolic stability and binding affinity of drug candidates.
This technical guide serves as a foundational resource for researchers engaged in the synthesis and application of novel heterocyclic compounds. The provided protocols and characterization data will facilitate the efficient production and utilization of this compound in various research and development endeavors.
References
A Technical Guide to the Solubility and Stability of 5-Cyclopropylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-Cyclopropylpyridin-3-amine, a novel heterocyclic amine with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar aminopyridines and cyclopropylamines to predict its physicochemical properties. Detailed experimental protocols for determining aqueous and solvent solubility, as well as for assessing stability under various stress conditions, are provided to enable researchers to generate precise data for this molecule. This guide aims to serve as a foundational resource for scientists and developers working with this compound, facilitating its advancement from discovery to application.
Introduction
This compound (CAS 1314353-68-8) is a substituted pyridine derivative featuring a cyclopropyl group at the 5-position and an amino group at the 3-position. Its molecular formula is C₈H₁₀N₂ with a molecular weight of 134.18 g/mol . The unique combination of the aromatic pyridine ring, the basic amino group, and the strained cyclopropyl moiety suggests that this compound may exhibit interesting biological activities and chemical properties. Understanding the solubility and stability of this compound is critical for its development as a potential drug candidate or agrochemical, as these properties fundamentally influence its formulation, delivery, and efficacy.
This guide provides a theoretical assessment of its expected solubility and stability based on analogous compounds and outlines detailed experimental procedures for empirical determination.
Predicted Physicochemical Properties
Solubility
The solubility of a compound is influenced by its polarity, hydrogen bonding capacity, and crystal lattice energy.
-
Aminopyridine Core: The pyridine ring provides a degree of aromatic character and the nitrogen atom can act as a hydrogen bond acceptor. The amino group is a strong hydrogen bond donor and acceptor, which generally enhances aqueous solubility. For instance, 2-aminopyridine and 4-aminopyridine are soluble in water[1][2].
-
Cyclopropyl Substituent: The cyclopropyl group is a small, nonpolar, aliphatic ring. Its introduction is expected to increase the lipophilicity of the molecule compared to unsubstituted 3-aminopyridine, which may decrease its aqueous solubility but enhance its solubility in organic solvents.
Based on these considerations, this compound is predicted to be a weakly basic compound with moderate aqueous solubility and good solubility in polar organic solvents. The solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the pyridine nitrogen and the exocyclic amino group.
Table 1: Solubility of Structurally Related Aminopyridines in Various Solvents
| Compound | Solvent | Solubility (mol fraction) at 298.15 K (25 °C) | Reference |
| 2-Aminopyridine | N-Methyl-2-pyrrolidone (NMP) | 0.533 | [3] |
| 2-Aminopyridine | N,N-Dimethylformamide (DMF) | 0.489 | [3] |
| 2-Aminopyridine | Methanol | 0.401 | [3] |
| 2-Aminopyridine | Ethanol | 0.355 | [3] |
| 2-Aminopyridine | Acetone | ~0.3 (estimated from graph) | [4] |
| 2-Aminopyridine | Ethyl Acetate | ~0.2 (estimated from graph) | [4] |
| 2-Aminopyridine | Chloroform | ~0.15 (estimated from graph) | [4] |
| 2-Aminopyridine | Acetonitrile | 0.088 | [3] |
| 2-Aminopyridine | n-Hexane | 0.002 | [3] |
| 2-Aminopyridine | Cyclohexane | 0.001 | [3] |
| 4-Aminopyridine | Water | 50 mg/mL | [1] |
Note: The solubility of 2-aminopyridine generally increases with temperature in the studied solvents.[3][4]
Stability
The stability of this compound will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability: Pyridine and its derivatives are generally stable to hydrolysis. The amino group may slightly influence the electron density of the ring, but significant hydrolytic degradation under typical pH conditions (pH 3-9) is not expected.
-
Oxidative Stability: The amino group on the pyridine ring is a potential site for oxidation. Aminopyridines can be oxidized, and the rate of degradation can be influenced by the position of the amino group[5]. The presence of the cyclopropyl group may also influence the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes[6]. Cyclopropylamines themselves are generally stable under normal conditions but are incompatible with strong oxidizing agents[7].
-
Photostability: Aromatic compounds, including pyridines, can be susceptible to photodegradation. The extent of this will depend on the absorption of UV-Vis radiation and the subsequent photochemical reactions.
Overall, this compound is expected to be reasonably stable, with the primary degradation pathway likely being oxidation of the amino group.
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
This method determines the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
This high-throughput method is useful for early-stage drug discovery.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS).
-
Incubation: Mix and incubate the plate at a controlled temperature for a short period (e.g., 2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to identify potential degradation products and pathways.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).
-
Stress Conditions: Expose the solutions to a variety of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
-
-
Time Points: At specified time points, withdraw aliquots of the stressed samples.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation of this compound and identify and quantify the major degradation products. Mass spectrometry can be used for structural elucidation of unknown degradants.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Thermodynamic Solubility Workflow.
Caption: Kinetic Solubility Workflow.
Caption: Forced Degradation Study Workflow.
Conclusion
While specific experimental data on the solubility and stability of this compound is currently limited, this technical guide provides a robust framework for its characterization. Based on the analysis of its structural analogues, the compound is predicted to have moderate aqueous solubility and good stability, with oxidation of the amino group being the most probable degradation pathway. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to empirically determine these critical physicochemical properties. The generation of such data will be invaluable for the future development and application of this compound in the pharmaceutical and agrochemical industries.
References
A Technical Guide to the Purity and Quality Specifications of 5-Cyclopropylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropylpyridin-3-amine is a key building block and intermediate in the synthesis of a variety of pharmacologically active molecules. As with any component destined for use in drug development and manufacturing, ensuring its purity and quality is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the purity and quality specifications for this compound, along with detailed experimental protocols for its analysis.
Core Quality Attributes
The quality of this compound is defined by a series of critical attributes, each of which must be controlled within stringent limits. These attributes include its identity, purity, impurity profile, and physical-chemical properties.
Table 1: General Quality Specifications for this compound
| Parameter | Specification | Typical Analytical Method |
| Identification | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR |
| Appearance | White to off-white or light yellow solid/powder | Visual Inspection |
| Assay (Purity) | ≥ 98.0%[1][2] | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Headspace Gas Chromatography (HS-GC) |
| Heavy Metals | ≤ 10 ppm (as lead) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) |
| Sulphated Ash | ≤ 0.1% | Gravimetric Analysis |
Impurity Profiling
A thorough understanding and control of impurities is critical. Impurities can originate from starting materials, by-products of the synthesis, or degradation products.
Table 2: Potential Impurity Profile and Limits
| Impurity Type | Potential Impurities | Specification Limit |
| Process-Related Impurities | Isomeric pyridines (e.g., 6-Cyclopropylpyridin-3-amine) | ≤ 0.15% |
| Unreacted starting materials | ≤ 0.2% | |
| By-products from synthesis | ≤ 0.15% | |
| Residual Solvents | Varies based on synthesis (e.g., Toluene, Heptane, Ethanol) | Per ICH Q3C Guidelines |
| Elemental Impurities | Pb, As, Hg, Cd, etc. | Per ICH Q3D Guidelines |
| Nitrosamines | N-nitroso compounds | To be assessed as per regulatory guidance |
Note: The specific impurities and their limits should be determined based on the synthetic process and a thorough risk assessment.
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate assessment of the quality of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the assay (purity) of this compound and to quantify its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Procedure: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The purity is calculated by the area normalization method, and impurities are quantified against a reference standard if available.
Water Content by Karl Fischer Titration
This method is used for the specific determination of water content.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., HYDRANAL™-Coulomat AG). For strongly basic amines, a neutralizing agent like benzoic acid may be added to the anolyte.[3]
-
Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it directly into the titration vessel.
-
Procedure: The titrator automatically adds the Karl Fischer reagent until the endpoint is reached. The water content is then calculated by the instrument.
Residual Solvents by Headspace Gas Chromatography (HS-GC)
This method is used to identify and quantify residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column suitable for residual solvent analysis, such as a G43 phase (e.g., DB-624).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 200 °C
-
Detector: 250 °C
-
Oven: Programmed temperature gradient (e.g., 40 °C for 10 minutes, then ramp to 240 °C).
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
-
Procedure: The headspace vial is heated, and the vapor phase is injected into the GC. The retention times and peak areas are compared to those of known solvent standards for identification and quantification.
Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This method provides a sensitive and specific means of quantifying elemental impurities.
-
Instrumentation: An ICP-MS system.
-
Sample Preparation: The sample is accurately weighed and digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system. The digested sample is then diluted to a suitable volume with deionized water.
-
Procedure: The prepared sample solution is introduced into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions produced, allowing for the quantification of individual elements against certified reference materials. This method should be compliant with guidelines such as ICH Q3D.[4]
Quality Control Workflow
A robust quality control system is essential to ensure that each batch of this compound meets the required specifications. The following diagram illustrates a typical quality control workflow.
References
The Ascendant Trajectory of Aminopyridines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a remarkable breadth of biological activities. This in-depth technical guide synthesizes the current understanding of these compounds, offering a comprehensive resource on their anticancer, antimicrobial, and neuroprotective properties. By providing detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows, this document aims to empower researchers in the ongoing quest for novel therapeutics.
Anticancer Activity of Novel Aminopyridine Derivatives
Novel aminopyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. The following sections detail their quantitative efficacy and the experimental methods used for their evaluation.
Quantitative Anticancer Activity
The in vitro cytotoxic activity of various novel aminopyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Aminopyridine Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series A | |||
| A1 | EGFR-wt | <0.5 | [1] |
| A2 | ERBB2 (HER2) | 0.26 | [1] |
| Series B | |||
| 14l | Baf3-EGFRL858R/T790M/C797S | 0.008-0.011 | [2] |
| Series C | |||
| MR3278 | MOLM-16 (AML) | 2.6 | [3][4] |
| MR3278 | Mv-4-11 (AML) | 3.7 | [3][4] |
| Series D | |||
| 21b | HEL (Erythroleukemia) | - | [5] |
| Series E | |||
| 11r | HEL (Erythroleukemia) | 1.10 | [6] |
| 11r | MV4-11 (AML) | 0.00943 | [6] |
| 14l | HEL (Erythroleukemia) | 0.84 | [6] |
| 14l | Molm-13 (AML) | 0.019 | [6] |
| Series F | |||
| 35 | T47D (Breast Cancer) | 7.9 | [7] |
| 35 | MCF-7 (Breast Cancer) | 9.4 | [7] |
| Series G | |||
| 12 | EGFR | 0.081 | [8] |
| 17 | EGFR | 0.087 | [8] |
| Series H | |||
| 18 | HepG2 (Liver) | 5.25 | [9] |
| 17 | MCF-7 (Breast Cancer) | 5.55 | [9] |
| 14b | HCT116 (Colon) | 5.68 | [9] |
| 18 | A549 (Lung) | 5.24 | [9] |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Aminopyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Series A | |||
| A1 | EGFR-wt | - | [1] |
| A2 | ERBB2 (HER2) | 260 | [1] |
| Series B | |||
| MR3278 | PI3Kδ | 30 | [3][4] |
| Series C | |||
| KRC-180 | JAK2 | 123 | [10] |
| Series D | |||
| 21b | JAK2 | 9 | [5] |
| Series E | |||
| 11r | JAK2 | 2.01 | [6] |
| 11r | FLT3 | 0.51 | [6] |
| 14l | JAK2 | 1.8 | [6] |
| 14l | FLT3 | 0.68 | [6] |
| Series F | |||
| 35 | PI3Kα | 150 | [7] |
| Series G | |||
| 12 | BRAFV600E | 93 | [8] |
| 17 | BRAFV600E | 107 | [8] |
| Series H | |||
| 18 | VEGFR-2 | 170 | [9] |
| 17 | EGFRT790M | 300 | [9] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Novel aminopyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyridine derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Activity of Novel Aminopyridine Derivatives
Several novel aminopyridine derivatives have demonstrated potent activity against a range of pathogenic bacteria, particularly Gram-positive strains.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The diameter of the zone of inhibition in a disk diffusion assay provides a qualitative measure of susceptibility.
Table 3: Antimicrobial Activity of Novel Aminopyridine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 2c | Staphylococcus aureus | 8.66 ± 0.57 | 39 ± 0.000 | [14][15] |
| 2c | Bacillus subtilis | - | 39 ± 0.000 | [14][15] |
| 2c | Bacillus cereus | - | 78 ± 0.000 | [14] |
| 2c | Enterococcus faecalis | - | 78 ± 0.000 | [14] |
| 2c | Micrococcus luteus | - | 78 ± 0.000 | [14] |
| 2c | Listeria monocytogenes | - | 156 ± 0.000 | [14] |
| 22c | Staphylococcus aureus | - | 39 ± 0.000 | [16] |
| 22c | Bacillus subtilis | - | 39 ± 0.000 | [16] |
| Cu complex | Staphylococcus aureus | - | 15.60 | [16] |
| 32 | Lactobacillus monocytogenes | - | 31.25 | [16] |
| 9 | Enterobacter coli | - | 31.25 | [16] |
| All compounds | Bacillus subtilis | - | 7.60 | [16] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[17][18][19][20][21]
Materials:
-
Bacterial isolates
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Filter paper disks (6 mm)
-
Novel aminopyridine derivatives
-
Forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[19]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[21]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time, to ensure a confluent lawn of growth.[18]
-
Allow the plate to dry for 3-5 minutes.[18]
-
-
Application of Antibiotic Disks:
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a ruler or caliper.[19]
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts.
-
Mechanism of Action: Targeting Key Signaling Pathways
The biological activities of novel aminopyridine derivatives are often attributed to their ability to modulate the activity of specific protein kinases within critical cellular signaling pathways.
Inhibition of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Several aminopyridine derivatives have been identified as potent inhibitors of JAK2.[5][6][10][22][23][24]
Inhibition of the EGFR/HER2 Pathway
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play a central role in regulating cell growth, proliferation, and differentiation. Their overexpression or mutation is a hallmark of several cancers. Certain aminopyridine derivatives have been developed as dual inhibitors of EGFR and HER2.[1]
References
- 1. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro biological evaluation of a novel molecular targeted drug PI3K δ inhibitor -2-aminopyridine derivatives-FDC Chemical [fdc-chemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. asm.org [asm.org]
- 19. microbenotes.com [microbenotes.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Procurement and Application of 5-Cyclopropylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Cyclopropylpyridin-3-amine (CAS No. 1314353-68-8), a valuable building block in medicinal chemistry and drug discovery. This document details commercially available suppliers, outlines a robust synthetic protocol for its preparation, and presents visual workflows to streamline its acquisition and synthesis for research and development purposes.
Sourcing and Procurement of this compound
The accessibility of key starting materials is paramount for the timely advancement of research projects. This compound is available from several chemical suppliers. The following table summarizes key information from various vendors to aid in the procurement process. Researchers are advised to request quotes directly from the suppliers for the most current pricing and availability.
| Supplier | CAS Number | Purity | Available Quantities & Pricing |
| Synblock | 1314353-68-8 | ≥ 98% | Bulk quote request available.[1] |
| BLD Pharm | 1314353-68-8 | N/A | Pricing available upon request via their website. |
| Apollo Scientific | 1159821-66-5 (Isomer) | ≥ 95% | 250mg: £44.00, 1g: £133.00, 5g: £481.00 (Pricing for 6-cyclopropylpyridin-3-amine).[2] |
| Dabos | OR306605-1G (Isomer) | N/A | 1g: $432.35 (Pricing for 2-cyclopropylpyridin-3-amine).[3] |
| CP Lab Safety | 893738-68-6 (Isomer) | min 95% | 100mg available (Pricing not specified).[4] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. Some suppliers listed provide pricing for isomers, which may serve as a reference, but direct inquiry for this compound is necessary.
Synthesis of this compound
For laboratories preferring to synthesize this intermediate, a plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halide and an organoboron compound. In this case, the synthesis involves the coupling of the commercially available 3-Amino-5-bromopyridine with cyclopropylboronic acid.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The reaction scheme involves the palladium-catalyzed cross-coupling of 3-Amino-5-bromopyridine with cyclopropylboronic acid in the presence of a suitable base and phosphine ligand.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aminobromopyridines.[5]
Materials:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-Amino-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Visualizing the Workflow and a Potential Signaling Pathway
To further aid researchers, the following diagrams, generated using the DOT language, illustrate the procurement and synthesis workflow, as well as a hypothetical signaling pathway where a derivative of this compound might be investigated.
Caption: Procurement and Synthesis Workflow.
Caption: Hypothetical Signaling Pathway Inhibition.
This guide provides a foundational resource for researchers working with this compound. By consolidating supplier information and a detailed synthetic protocol, it aims to facilitate the efficient procurement and utilization of this important chemical intermediate in the pursuit of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Cyclopropylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Cyclopropylpyridin-3-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The methodologies detailed below offer a starting point for reaction optimization and highlight the key parameters for successful coupling.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[3] For nitrogen-containing heterocycles like this compound, the Suzuki coupling provides a direct route to introduce a wide variety of aryl and heteroaryl substituents at the 3-position, assuming a suitable leaving group (e.g., bromine or chlorine) is present at that position.
The presence of the amino group on the pyridine ring can influence the reaction, potentially by coordinating to the palladium catalyst.[1] However, with the appropriate selection of catalyst, ligand, base, and solvent, high yields of the desired coupled products can be achieved.
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki coupling of a halogenated precursor of this compound is not extensively available in the public domain, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data serves as a strong predictive model for the expected outcomes with 5-halo-3-cyclopropylpyridin-3-amine.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |
| 6 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 72 |
| 7 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 68 |
| 8 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65 |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of a hypothetical 5-halo-3-cyclopropylpyridin-3-amine with an arylboronic acid. These should be optimized for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
5-Halo-3-cyclopropylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add 5-halo-3-cyclopropylpyridin-3-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[1]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).[1][2]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave Irradiation
Materials:
-
5-Halo-3-cyclopropylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 5-halo-3-cyclopropylpyridin-3-amine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).[1]
-
Add the palladium catalyst.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined experimentally.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 5-cyclopropyl-3-arylpyridines via Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling synthesis.
References
Application Notes and Protocols for the Synthesis of 5-Cyclopropylpyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 5-Cyclopropylpyridin-3-amine, a valuable building block in medicinal chemistry. The following sections detail common and effective methods for derivatization, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-cyclopropylpyridin-3-amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This method is widely used to synthesize N-aryl and N-heteroaryl amines from aryl halides or triflates and primary or secondary amines.
A general protocol for the Buchwald-Hartwig amination of aryl halides with aminopyrimidine derivatives involves the use of a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II), a ligand like Xantphos, and a base, typically sodium tert-butoxide, in a suitable solvent like refluxing toluene under an inert atmosphere. This reaction can produce N-aryl derivatives in moderate to good yields, generally ranging from 27% to 82%.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established methods for the N-arylation of aminopyrimidines and can be applied to this compound.[4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 eq), and the ligand, Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Hypothetical)
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 5-Cyclopropyl-N-(p-tolyl)pyridin-3-amine | 75 |
| 2 | 1-Bromo-4-methoxybenzene | 5-Cyclopropyl-N-(4-methoxyphenyl)pyridin-3-amine | 82 |
| 3 | 1-Bromo-3-fluorobenzene | 5-Cyclopropyl-N-(3-fluorophenyl)pyridin-3-amine | 68 |
Suzuki-Miyaura Coupling for the Synthesis of 5-Cyclopropyl-3-arylpyridines
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[5] This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures.
For substrates like aminopyridines, the choice of a suitable halo-precursor is crucial. A common strategy involves the use of a bromo-substituted aminopyridine. The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate in a solvent mixture such as 1,4-dioxane and water.
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-3-aminopyridine Analog
This protocol is based on the successful Suzuki coupling of the closely related 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.
Materials:
-
5-Bromo-3-aminopyridine derivative (as a proxy for a halo-derivative of this compound)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add the 5-bromo-3-aminopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine
The following data for a structurally similar compound provides an indication of expected yields.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 89 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 92 |
| 4 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
Amide Bond Formation for the Synthesis of N-Acyl-5-cyclopropylpyridin-3-amines
Amide coupling is a fundamental transformation in organic synthesis, frequently employed in drug discovery to link carboxylic acids and amines.[6] A variety of coupling reagents have been developed to facilitate this reaction, each with its own advantages. Common reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), T3P (Propylphosphonic Anhydride), and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with additives like HOBt (Hydroxybenzotriazole).[7][8][9][10]
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a general one-pot procedure for a HATU-mediated amide coupling.[9]
Materials:
-
This compound
-
Carboxylic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard reaction glassware
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF or DCM at 0 °C, add HATU (1.2 eq) and DIPEA or TEA (2.0-3.0 eq).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for amide coupling reactions with this compound based on typical yields for these types of reactions.
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Product | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | N-(5-Cyclopropylpyridin-3-yl)benzamide | 90 |
| 2 | 4-Chlorobenzoic Acid | T3P | TEA | DCM | 4-Chloro-N-(5-cyclopropylpyridin-3-yl)benzamide | 85 |
| 3 | Acetic Acid | EDC/HOBt | DIPEA | DCM | N-(5-Cyclopropylpyridin-3-yl)acetamide | 88 |
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
Application Notes: 5-Cyclopropylpyridin-3-amine as a Versatile Building Block for Novel Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[1] Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for the development of novel anticancer therapeutics. Small molecule inhibitors of Aurora kinases have shown significant promise in preclinical and clinical studies. The development of potent and selective inhibitors often relies on the exploration of diverse chemical scaffolds. This document outlines the potential of 5-cyclopropylpyridin-3-amine as a valuable building block in the synthesis of novel Aurora kinase inhibitors and provides detailed protocols for their evaluation.
The pyridine core of this compound offers a versatile scaffold that can be readily functionalized to interact with the ATP-binding pocket of Aurora kinases. The cyclopropyl group can provide favorable interactions within the hydrophobic regions of the kinase domain, potentially enhancing potency and selectivity. This building block can be incorporated into various inhibitor frameworks, such as pyrimidine-based structures, which are common among known Aurora kinase inhibitors.
While no Aurora kinase inhibitors explicitly synthesized from this compound are currently documented in publicly available literature, this application note will utilize a representative framework based on known cyclopropyl-containing kinase inhibitors to illustrate the synthetic and biological evaluation workflow. We will use the well-characterized pan-Aurora kinase inhibitor, SNS-314, and other pyrimidine-based inhibitors as exemplars for biological assays and data presentation.
Hypothetical Synthesis of a 2,4-Diaminopyrimidine-based Inhibitor
The following is a representative synthetic scheme for a hypothetical Aurora kinase inhibitor incorporating the this compound moiety. This scheme is based on established synthetic routes for similar 2,4-diaminopyrimidine scaffolds.[2]
Scheme 1: Hypothetical Synthesis of a this compound-derived Aurora Kinase Inhibitor
References
Medicinal Chemistry Applications of 3-Aminopyridine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the design and synthesis of a wide array of therapeutic agents. Its unique structural and electronic properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bond interactions, have made it a cornerstone in the development of drugs targeting a range of diseases. This document provides detailed application notes and protocols on the use of 3-aminopyridine scaffolds in kinase inhibition for oncology, in targeting key enzymes in neurodegenerative diseases, and in the development of anti-inflammatory agents.
Kinase Inhibition in Oncology
The pyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1] The 3-aminopyridine moiety, in particular, has been successfully incorporated into numerous potent and selective kinase inhibitors, demonstrating significant therapeutic potential in oncology.
Application Note: 3-Aminopyridine in Kinase Inhibitors
The 3-aminopyridine scaffold is a key component of several clinically successful and investigational kinase inhibitors. Its utility stems from the nitrogen atom in the pyridine ring acting as a hydrogen bond acceptor, mimicking the adenine portion of ATP, while the amino group at the 3-position provides a convenient handle for synthetic elaboration to achieve desired potency, selectivity, and pharmacokinetic properties.
One of the most prominent examples is Imatinib (Gleevec) , a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, and its structure features a 3-pyridyl group that plays a critical role in binding to the target enzyme.[2]
Beyond Bcr-Abl, 3-aminopyridine derivatives have been developed as inhibitors of a range of other kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Monopolar Spindle 1 (MPS1) kinase.[3][4][5] These kinases are critical regulators of cell cycle progression and mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2][6][7]
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative 3-aminopyridine-based compounds against various cancer-related kinases.
| Compound/Derivative | Target Kinase(s) | IC50/Ki (nM) | Cell Line/Assay Conditions | Reference(s) |
| Imatinib Analogue (Compound 10) | Bcr-Abl | IC50: 28.73 µM (viability) | Nalm6 cells | [8] |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (Compound 2) | Aurora A | Ki: 240 | Biochemical Assay | [3] |
| Aurora B | Ki: 180 | Biochemical Assay | [3] | |
| MPS1 | Ki: 1100 | Biochemical Assay | [3] | |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 3) | Aurora A | Ki: 2000 | Biochemical Assay | [3] |
| Aurora B | Ki: 1100 | Biochemical Assay | [3] | |
| MPS1 | Ki: 1000 | Biochemical Assay | [3] | |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 4) | CDK2/cyclin A2 | IC50: 240 | Biochemical Assay | [4] |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 8) | CDK2/cyclin A2 | IC50: 650 | Biochemical Assay | [4] |
| 2-Aminopyrimidine-based dual inhibitor (Compound 8e) | CDK9 | IC50: 88.4 | Biochemical Assay | [5][9] |
| HDAC1 | IC50: 168.9 | Biochemical Assay | [5][9] | |
| 2-Aminopyridine-based dual inhibitor (Compound 9e) | FLT3 | IC50: 30.4 | Biochemical Assay | [5][9] |
| HDAC1 | IC50: 52.4 | Biochemical Assay | [5][9] | |
| HDAC3 | IC50: 14.7 | Biochemical Assay | [5][9] |
Experimental Protocols
This protocol describes a general method for the synthesis of a 3-aminopyridin-2-one based fragment library, which can be screened for kinase inhibitory activity.[3]
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
Aryl/heteroaryl boronic acids
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
K3PO4 (Potassium phosphate)
-
n-Butanol
-
Sodium iodide
-
Trimethylsilyl chloride
-
Acetonitrile
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Procedure:
Step 1: Suzuki Cross-Coupling
-
In a round-bottom flask, combine 5-bromo-2-methoxypyridin-3-amine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and K3PO4 (2.0 eq).
-
Add n-butanol as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-amino-2-methoxy-pyridine derivative.
Step 2: Deprotection
-
Dissolve the 3-amino-2-methoxy-pyridine derivative (1.0 eq) and sodium iodide (1.5 eq) in acetonitrile.
-
Add trimethylsilyl chloride (1.5 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography) to yield the final 3-aminopyridin-2-one derivative.
This protocol provides a general method for determining the IC50 values of compounds against a target kinase using a luminescence-based assay that measures ADP production.[10]
Materials:
-
Target kinase (e.g., CDK2/Cyclin A2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
3-Aminopyridine test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 3-aminopyridine test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended. Prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2 µL of the target kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be optimized for the specific kinase (e.g., near the Km for ATP).
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: CDK Signaling Pathway in Cell Cycle Progression.
Caption: Aurora Kinase Signaling in Mitosis.
Neurodegenerative Diseases
The 3-aminopyridine scaffold has also emerged as a promising framework for the development of therapeutics for neurodegenerative disorders, most notably Alzheimer's disease. A key target in this area is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients.[11][12]
Application Note: 3-Aminopyridine in BACE1 Inhibition
The inhibition of BACE1 is a major therapeutic strategy for Alzheimer's disease, as it can reduce the production of neurotoxic amyloid-β peptides.[11] The 3-aminopyridine scaffold has been explored for its potential to bind to the active site of BACE1. While the inhibitory activities of the initially synthesized compounds were modest, these studies demonstrated the potential of the aminopyridine motif as a starting point for the development of more potent BACE1 inhibitors. Further optimization of these scaffolds could lead to the development of clinically effective treatments for Alzheimer's disease.
Additionally, some 3-aminopyridine derivatives, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (also known as Triapine or PAN-811), have shown neuroprotective effects in preclinical models of ischemia and neurotoxicity.[13] These compounds may act through mechanisms independent of BACE1 inhibition, such as the chelation of metal ions and the suppression of oxidative stress and calcium dysregulation.[13]
Quantitative Data: BACE1 Inhibitory and Neuroprotective Activity
The following table summarizes the in vitro activity of representative 3-aminopyridine-based compounds related to neurodegenerative diseases.
| Compound/Derivative | Target/Activity | IC50/EC50 (µM) | Experimental Model | Reference(s) |
| Aminopyridine Derivatives | BACE1 Inhibition | Weak inhibitory activity | Recombinant BACE1 assay | |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811) | Ischemic Neurotoxicity | EC50 ≈ 0.35 | In vitro primary cortical neurons | [13] |
| Hypoxic Toxicity | EC50 ≈ 0.75 | In vitro primary cortical neurons | [13] |
Experimental Protocols
This protocol outlines a general synthetic approach for aminopyridine derivatives designed as BACE1 inhibitors, utilizing Sonogashira and Glaser coupling reactions.
Materials:
-
2-aminopyridine or 3-methoxybenzaldehyde derivatives
-
Terminal acetylene derivatives
-
Palladium catalyst (for Sonogashira coupling)
-
Copper catalyst (for Glaser coupling)
-
Hydrogen gas and hydrogenation catalyst (e.g., Pd/C)
-
Standard organic solvents and reagents
-
Standard laboratory glassware and purification equipment
Procedure:
-
Sonogashira or Glaser Coupling:
-
Convert the 2-aminopyridine and/or 3-methoxybenzaldehyde starting materials into terminal acetylene derivatives.
-
Perform a Sonogashira or Glaser cross-coupling reaction between the corresponding acetylene derivatives to construct the core scaffold of the desired BACE1 inhibitor.
-
-
Hydrogenation:
-
Subject the coupled product to hydrogenation to reduce the triple bond and obtain the final aminopyridine derivative.
-
-
Purification:
-
Purify the final compound using standard techniques such as column chromatography or recrystallization.
-
This protocol describes a general method for assessing the neuroprotective effects of 3-aminopyridine compounds against ischemic injury in primary neuronal cultures.[13]
Materials:
-
Primary cortical or striatal neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glucose-free medium
-
3-Aminopyridine test compounds
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
Cell viability assay reagents (e.g., MTT, LDH assay kit, or fluorescent live/dead cell stains)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture primary neurons in appropriate multi-well plates until they form a mature network.
-
Compound Treatment: Treat the neuronal cultures with various concentrations of the 3-aminopyridine test compounds for a predetermined period (e.g., 1-2 hours) before inducing the ischemic insult.
-
Induction of Ischemic Injury (Oxygen-Glucose Deprivation - OGD):
-
Wash the cells with a glucose-free medium.
-
Replace the culture medium with fresh glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a duration sufficient to induce neuronal cell death (e.g., 60-90 minutes).
-
-
Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with the original, glucose-containing culture medium (with or without the test compound, depending on the experimental design).
-
Return the plates to a normoxic incubator (95% air, 5% CO2).
-
-
Assessment of Cell Viability:
-
At a specified time after reoxygenation (e.g., 24 hours), assess cell viability using a standard assay such as the MTT assay, LDH release assay, or by staining with fluorescent dyes that differentiate between live and dead cells.
-
-
Data Analysis:
-
Quantify cell viability for each treatment group and compare it to the vehicle-treated control and the OGD-only control to determine the neuroprotective effect of the test compounds.
-
Visualizations
Caption: BACE1 in APP Processing.
Caption: Neuroprotection Assay Workflow.
Anti-inflammatory Applications
The 3-aminopyridine scaffold has also been investigated for its potential anti-inflammatory properties. Inflammation is a complex biological response implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains an important area of research.
Application Note: 3-Aminopyridine in Anti-inflammatory Drug Discovery
Certain derivatives of 3-aminopyridine have demonstrated anti-inflammatory activity in preclinical models. For example, 3,4-dimethoxyphenylethylamino-3-aminopyridine (Compound 64-92) has been evaluated for its anti-inflammatory effects.[14] The precise mechanism of action for the anti-inflammatory effects of many 3-aminopyridine derivatives is still under investigation, but may involve the modulation of key inflammatory pathways, such as the production of pro-inflammatory cytokines and the activity of enzymes like cyclooxygenases (COX).
Quantitative Data: Anti-inflammatory Activity
Detailed quantitative data for the anti-inflammatory activity of 3-aminopyridine derivatives is limited in the readily available literature. However, qualitative assessments have shown promise.
| Compound/Derivative | Activity | Experimental Model | Reference(s) |
| 3,4-dimethoxyphenylethylamino-3-aminopyridine (Compound 64-92) | Anti-inflammatory, Analgesic, Antipyretic | In vivo rodent models | [14] |
Experimental Protocols
This protocol describes a common in vitro method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
3-Aminopyridine test compounds
-
Griess Reagent System (for NO measurement)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 3-aminopyridine test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubation: Incubate the plates for 24 hours at 37 °C in a 5% CO2 incubator.
-
Nitric Oxide Measurement:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for NO inhibition if a dose-response relationship is observed.
-
Visualizations
Caption: Anti-inflammatory Assay Workflow.
References
- 1. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 overexpression regulates amyloid precursor protein cleavage and interaction with the ShcA adapter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 14. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 5-Cyclopropylpyridin-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-cyclopropylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding site of various kinases. Molecular docking is an indispensable computational tool in the rational design and discovery of novel kinase inhibitors, enabling the prediction of binding modes and affinities of small molecules to their protein targets. This document provides detailed application notes and protocols for performing molecular docking studies on this compound analogs, with a specific focus on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as a primary target.
Target Selection: DYRK1A Kinase
Recent studies have identified analogs of this compound as potent inhibitors of DYRK1A, a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and cancer. One such analog, 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, has demonstrated significant inhibitory activity against DYRK1A with an IC50 value of 11 nM.[1][2][3] Therefore, DYRK1A serves as a relevant and promising target for docking studies of this class of compounds.
Data Presentation
The following table summarizes the inhibitory activities of a known this compound analog and other representative DYRK1A inhibitors. This data can be used as a reference for interpreting the results of new molecular docking studies.
| Compound | Target | IC50 (nM) | Reference Compound(s) |
| 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) | DYRK1A | 11 | Harmine, Leucettine L41 |
| Harmine | DYRK1A | 33 | - |
| Leucettine L41 | DYRK1A | - | - |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing molecular docking of this compound analogs against DYRK1A using the widely-used software AutoDock Vina.
Software and Resources
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the 3D structure of DYRK1A (e.g., PDB ID: 3ANQ, 4AZE).[4][5]
-
PubChem or other chemical databases: To obtain the 3D structure of the this compound analogs.
Protein Preparation (DYRK1A)
-
Download the Protein Structure: Obtain the crystal structure of DYRK1A from the PDB. For this protocol, we will use PDB ID: 3ANQ.
-
Prepare the Protein using AutoDock Tools (ADT):
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Add Kollman charges.
-
Save the prepared protein in the PDBQT file format (e.g., 3ANQ_protein.pdbqt).
-
Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of your this compound analog from a chemical database or draw it using a chemical drawing tool and generate a 3D conformation.
-
Prepare the Ligand using ADT:
-
Open the ligand file in ADT.
-
Define the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).
-
Grid Box Generation
-
Define the Binding Site: The active site of DYRK1A is located in the cleft between the N- and C-lobes. Key residues for inhibitor binding include Lys188, Glu239, and Leu241.[4][6]
-
Set Grid Box Parameters in ADT:
-
Center the grid box on the co-crystallized inhibitor in the PDB structure or on the key active site residues.
-
Set the dimensions of the grid box to encompass the entire binding site, typically around 20 x 20 x 20 Å. For DYRK1A (PDB: 3ANQ), a grid box centered at the coordinates of the co-crystallized inhibitor with dimensions of 22 x 22 x 22 Å is a good starting point.
-
Molecular Docking with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Run AutoDock Vina: Execute the following command in the terminal:
Analysis of Results
-
Binding Affinity: The predicted binding affinity (in kcal/mol) will be reported in the output PDBQT file (docking_results.pdbqt) and the log file (docking_log.txt). More negative values indicate stronger predicted binding.
-
Visualization of Binding Poses:
-
Load the prepared protein (3ANQ_protein.pdbqt) and the docking results (docking_results.pdbqt) into PyMOL or UCSF Chimera.
-
Analyze the predicted binding poses of the ligand within the DYRK1A active site.
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the surrounding amino acid residues. Pay close attention to interactions with the key residues Lys188, Glu239, and Leu241.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context and the procedures involved, the following diagrams illustrate the DYRK1A signaling pathway and the molecular docking workflow.
Caption: Simplified signaling pathway of DYRK1A kinase.
References
- 1. Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A [mdpi.com]
- 2. Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study | MDPI [mdpi.com]
- 5. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches [mdpi.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing 5-Cyclopropylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utilization of 5-Cyclopropylpyridin-3-amine as a key building block in the development of potent and selective kinase inhibitors, with a particular focus on inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. This document details the rationale for targeting IRAK4, the structure-activity relationships (SAR) of inhibitors derived from related scaffolds, and provides detailed protocols for the synthesis and evaluation of these compounds.
Introduction to IRAK4 and Its Role in Disease
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[1] This leads to the autophosphorylation of IRAK4 and the subsequent phosphorylation of IRAK1 or IRAK2, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, which are central to the inflammatory response.
Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous diseases, including:
-
Autoimmune and Inflammatory Disorders: Rheumatoid arthritis, inflammatory bowel disease, systemic lupus erythematosus, and psoriasis.
-
Oncology: Certain cancers, such as Waldenström's macroglobulinemia and some types of lymphoma, are associated with mutations that lead to constitutive activation of the IRAK4 pathway.
The critical role of IRAK4 in these disease processes makes it a compelling target for the development of small molecule inhibitors.
IRAK4 Signaling Pathway
The signaling cascade initiated by TLR and IL-1R engagement and mediated by IRAK4 is a cornerstone of the innate immune response. A simplified representation of this pathway is depicted below.
Development of IRAK4 Inhibitors
The development of small molecule IRAK4 inhibitors has been an area of intense research. A variety of heterocyclic scaffolds have been explored for their ability to bind to the ATP-binding site of IRAK4 and inhibit its kinase activity. While direct synthesis from this compound is not extensively documented in publicly available literature, the structural motif of a substituted aminopyridine is a common feature in many kinase inhibitors. The cyclopropyl group can offer favorable properties such as increased metabolic stability and improved ligand-protein interactions.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
Analysis of potent IRAK4 inhibitors with related heterocyclic cores, such as pyrazolopyrimidines and diaminopyrimidines, provides valuable insights for the design of novel inhibitors. Key interactions observed in co-crystal structures of inhibitors with the IRAK4 kinase domain include:
-
Hinge Binding: Hydrogen bonding interactions with the backbone of residues in the hinge region of the kinase (e.g., Met265 and Val263) are crucial for potent inhibition.[3]
-
Hydrophobic Interactions: The inhibitor scaffold and its substituents often form hydrophobic interactions with residues lining the ATP-binding pocket.
-
Gatekeeper Interaction: Interaction with the gatekeeper residue (Tyr262) can be important for both potency and selectivity.[3]
Experimental Protocols
The following section provides detailed protocols for the synthesis and evaluation of IRAK4 inhibitors, which can be adapted for derivatives of this compound.
General Synthetic Workflow
A general workflow for the synthesis of kinase inhibitors often involves a convergent synthesis strategy where key fragments are prepared separately and then coupled in the final steps.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies | MDPI [mdpi.com]
Application Notes and Protocols: 5-Cyclopropylpyridin-3-amine in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-cyclopropylpyridin-3-amine in the generation of novel heterocyclic compounds, with a particular focus on the synthesis of potent kinase inhibitors. The protocols and data presented herein are based on established synthetic methodologies and provide a framework for the development of new therapeutic agents.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. The presence of the nucleophilic amino group and the synthetically accessible positions on the pyridine ring make it an attractive starting material for the construction of fused ring systems with potential biological activity. The cyclopropyl moiety can also contribute to favorable pharmacokinetic properties and target engagement. This document details the synthesis of a novel pyrrolo[2,3-d]pyrimidine derivative, a scaffold of significant interest in the development of kinase inhibitors.
Synthesis of a Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor
The following protocol outlines the synthesis of a hypothetical, yet representative, novel pyrrolo[2,3-d]pyrimidine derivative, 6-cyclopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a potential kinase inhibitor. The synthetic strategy is adapted from established procedures for the synthesis of similar pyrrolo[2,3-d]pyrimidine cores.
Scheme 1: Synthesis of 6-cyclopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Caption: Synthetic scheme for the preparation of a novel pyrrolo[2,3-d]pyrimidine.
Experimental Protocols
Step 1: Synthesis of N-(5-cyclopropylpyridin-3-yl)formamide (Intermediate 2)
-
To a solution of this compound (1.0 g, 7.45 mmol) in formic acid (10 mL) is added.
-
The reaction mixture is heated to reflux for 4 hours.
-
The mixture is then cooled to room temperature and concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-(5-cyclopropylpyridin-3-yl)formamide as a solid.
Step 2: Synthesis of 6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate 3)
-
A mixture of N-(5-cyclopropylpyridin-3-yl)formamide (1.0 g, 6.17 mmol) and phosphorus oxychloride (5 mL) is heated at 100 °C for 2 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and slowly quenched with a saturated solution of ammonia in methanol.
-
The mixture is stirred at room temperature for 1 hour and then concentrated.
-
The crude product is purified by column chromatography on silica gel to give 6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step 3: Synthesis of 6-cyclopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Final Product 4)
-
To a solution of 6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 g, 5.37 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.26 g, 6.44 mmol) portionwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (0.40 mL, 6.44 mmol) is added dropwise, and the reaction is stirred at room temperature for 3 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the final product.
Quantitative Data
The following table summarizes the hypothetical, yet expected, quantitative data for the synthesis and biological activity of the novel compound.
| Parameter | Value |
| Synthesis | |
| Yield of Intermediate 2 | 85% |
| Yield of Intermediate 3 | 60% |
| Yield of Final Product 4 | 75% |
| Biological Activity | |
| JAK1 IC50 | 50 nM |
| JAK2 IC50 | 75 nM |
| JAK3 IC50 | 500 nM |
| TYK2 IC50 | 600 nM |
| Cell-based Proliferation Assay (HCT116) IC50 | 250 nM |
Biological Context and Signaling Pathway
The synthesized pyrrolo[2,3-d]pyrimidine derivative is designed as a potential inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, playing a key role in inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.
JAK-STAT Signaling Pathway
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of the novel compound.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the novel kinase inhibitor is depicted below.
Caption: Workflow for the synthesis and evaluation of novel kinase inhibitors.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds, particularly those with potential as kinase inhibitors. The described synthetic protocol for a pyrrolo[2,3-d]pyrimidine derivative, along with the provided hypothetical data and biological context, offers a solid foundation for researchers engaged in drug discovery and development to explore this chemical space further. The methodologies can be adapted to generate a library of analogs for comprehensive structure-activity relationship studies, ultimately leading to the identification of potent and selective therapeutic agents.
Application Notes and Protocols for 5-Cyclopropylpyridin-3-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. Due to their smaller size, fragments can explore chemical space more efficiently and often exhibit higher ligand efficiency. 5-Cyclopropylpyridin-3-amine is a promising fragment for FBDD campaigns due to its desirable physicochemical properties. It possesses a low molecular weight, hydrogen bond donors and acceptors, and a three-dimensional cyclopropyl group which can provide favorable interactions within protein binding pockets and improve metabolic stability.[1][2]
These application notes provide a comprehensive, albeit representative, guide for the utilization of this compound in a hypothetical FBDD campaign targeting a protein kinase. While specific literature on this particular fragment is limited, the protocols and workflows described herein are based on established principles of FBDD and draw from examples of campaigns involving structurally related aminopyridine and cyclopropyl-containing molecules.[3][4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below, highlighting its suitability as a fragment according to the "Rule of Three".
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight ( g/mol ) | 134.18 | ≤ 300 |
| cLogP | 1.5 (Predicted) | ≤ 3 |
| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (pyridine N, amine N) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Application in a Kinase Inhibitor FBDD Campaign
Protein kinases are a major class of drug targets, and aminopyridine scaffolds are prevalent in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[4][6] The following sections outline a hypothetical FBDD workflow using this compound to identify novel kinase inhibitors.
Experimental Workflow
The overall workflow for an FBDD campaign commencing with this compound is depicted below. This process begins with primary screening to identify binding, followed by validation and structural characterization, and culminates in the chemical elaboration of the fragment hit to generate a potent lead compound.
Protocols
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a method for identifying the binding of this compound to a target kinase immobilized on an SPR sensor chip.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Target kinase.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Running buffer (e.g., HBS-EP+ buffer).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
Methodology:
-
Immobilization: Immobilize the target kinase onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a response unit (RU) level that will provide an adequate signal for fragment binding.
-
Fragment Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).
-
SPR Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the diluted fragment solutions over the sensor surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections for double referencing.
-
Regenerate the sensor surface if necessary between injections.
-
-
Data Analysis:
-
Subtract the reference surface and buffer injection signals from the sensorgrams.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the dissociation constant (KD).
-
Hypothetical Screening Data:
| Fragment | Molecular Weight (Da) | KD (µM) | Ligand Efficiency (LE) |
| This compound | 134.18 | 450 | 0.35 |
| Fragment A | 145.21 | 800 | 0.29 |
| Fragment B | 121.15 | >1000 | - |
| Fragment C | 150.18 | 200 | 0.41 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of heavy atoms.
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is used as an orthogonal method to confirm the binding of hits from the primary screen and to determine the thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter.
-
Target kinase solution (e.g., 10-20 µM in ITC buffer).
-
This compound solution (e.g., 100-200 µM in the same ITC buffer).
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Methodology:
-
Sample Preparation: Prepare the protein and fragment solutions in the same, degassed ITC buffer.
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 20 injections of 2 µL each) at regular intervals (e.g., 150 seconds).
-
Stir the sample cell continuously.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
-
Hypothetical ITC Data for this compound:
| Parameter | Value |
| KD (µM) | 480 |
| Stoichiometry (n) | 0.95 |
| ΔH (kcal/mol) | -5.2 |
| -TΔS (kcal/mol) | 0.8 |
Protocol 3: Hit-to-Lead Optimization - Synthetic Elaboration
Once the binding mode of this compound is confirmed by X-ray crystallography, showing the amine and pyridine nitrogen interacting with the kinase hinge and the cyclopropyl group oriented towards a hydrophobic pocket, a structure-guided elaboration strategy can be employed.[7][8] The goal is to "grow" the fragment into adjacent pockets to increase potency and selectivity.
Example Synthetic Route: Suzuki Coupling
A common strategy is to introduce substituents at positions on the pyridine ring that project towards open areas of the binding site. For example, if the 2-position is identified as a suitable vector for growth, a halogenated precursor could be used in a Suzuki coupling reaction.
Methodology:
-
To a solution of 2-bromo-5-cyclopropylpyridin-3-amine (1 equivalent) and an appropriate aryl boronic acid (1.2 equivalents) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., K2CO3, 2 equivalents).
-
Degas the mixture and heat under an inert atmosphere (e.g., at 100 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired elaborated compound.
Hypothetical SAR Data for Elaborated Fragments:
| Compound | R-Group (at 2-position) | Kinase IC50 (µM) | Ligand Efficiency (LE) |
| Hit Fragment | H | >200 (weak binder) | 0.35 |
| Analog 1 | Phenyl | 25.5 | 0.33 |
| Analog 2 | 4-Methoxyphenyl | 8.2 | 0.36 |
| Analog 3 | 3-Hydroxyphenyl | 2.1 | 0.40 |
This data suggests that adding a substituted phenyl ring at the 2-position improves potency, with the 3-hydroxyphenyl group likely forming an additional hydrogen bond in the target's active site, thereby increasing both potency and ligand efficiency.
Hypothetical Target Signaling Pathway
The elaborated inhibitors could potentially target a kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targets such as protein kinases. Its favorable physicochemical properties align well with the principles of FBDD. The generalized protocols provided here for screening, validation, and hit-to-lead optimization offer a framework for researchers to utilize this and similar fragments in their drug discovery efforts. Through systematic, structure-guided elaboration, such a simple fragment can be developed into a potent and selective lead compound.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclopropylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclopropylpyridin-3-amine. The following information is designed to address common issues leading to low yields and other experimental challenges.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from several factors, often related to the two primary synthetic steps: a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group and a subsequent or preceding Buchwald-Hartwig amination to install the amine functionality. A common synthetic route involves the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with a cyclopropylboronic acid derivative.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Suzuki-Miyaura Coupling Step
Q1: My Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with cyclopropylboronic acid is resulting in a low yield. What are the common causes?
A1: Low yields in this step are frequently attributed to several factors:
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Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The primary amine on the pyridine substrate can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.
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Inappropriate Base: The choice and amount of base are critical. A weak base may not be sufficient for the transmetalation step, while an overly strong base can lead to side reactions. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.
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De-boronation of Cyclopropylboronic Acid: Cyclopropylboronic acid can be prone to proto-deboronation, especially under harsh conditions (e.g., high temperatures or strongly acidic/basic conditions). Using a stable derivative like potassium cyclopropyltrifluoroborate can mitigate this issue.
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Low Reaction Temperature: While high temperatures can cause degradation, the reaction may not proceed to completion if the temperature is too low. Optimization of the reaction temperature is crucial.
Q2: I am observing a significant amount of the de-brominated starting material (3-aminopyridine) in my reaction mixture. How can I prevent this?
A2: Proto-dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize this:
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Optimize the Ligand: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired proto-dehalogenation. Using bulky, electron-rich ligands can often favor the productive pathway.
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Control the Reaction Time: Prolonged reaction times, especially after the consumption of the boronic acid, can increase the likelihood of proto-dehalogenation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
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Ensure Anhydrous Conditions: Traces of water can be a proton source for this side reaction.
Q3: What are the recommended starting conditions for the Suzuki-Miyaura coupling to synthesize 5-cyclopropyl-3-aminopyridine?
A3: A good starting point for optimization would be:
| Reagent/Parameter | Recommendation |
| Aryl Halide | 3-Amino-5-bromopyridine (1.0 eq) |
| Boronic Acid Derivative | Potassium cyclopropyltrifluoroborate (1.5 eq) |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos or XPhos (4-10 mol%) |
| Base | K₃PO₄ (2.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Buchwald-Hartwig Amination Step
Q4: If I were to synthesize this molecule via a Buchwald-Hartwig amination of 5-cyclopropyl-3-bromopyridine, what are the potential pitfalls?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but challenges can arise:
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Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and phosphine ligand.[1][2] For heteroaromatic halides, bulky, electron-rich ligands such as Josiphos or Buchwald's biarylphosphine ligands are often required for good yields.
-
Base Sensitivity: The choice of base is critical and substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, but can also promote side reactions if not carefully controlled.
-
Amine Source: If using ammonia or an ammonia equivalent, careful control of pressure and temperature is necessary. Over-alkylation can be an issue if the reaction is not selective for mono-arylation.
Q5: What are some common side reactions in the Buchwald-Hartwig amination of a bromopyridine?
A5: Besides incomplete conversion, common side reactions include:
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Hydrodehalogenation: Similar to the Suzuki coupling, replacement of the bromine atom with a hydrogen atom can occur.
-
Dimerization: The palladium catalyst can sometimes promote the dimerization of the aryl halide.
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Reaction with the Solvent: Some solvents can participate in side reactions under the catalytic conditions. Toluene and dioxane are generally robust choices.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Amino-5-bromopyridine
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
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Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-amino-5-bromopyridine (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), and potassium phosphate (2.0 eq).
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Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the phosphine ligand (e.g., SPhos, 0.10 eq).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
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Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of 3-amino-5-bromopyridine).
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine (General)
This is a general protocol that would need to be adapted for the specific synthesis of this compound from 5-cyclopropyl-3-bromopyridine.
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Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and the base (e.g., NaOtBu, 1.2-1.5 eq) to a dry Schlenk flask.
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Reagent Addition: Add the 5-cyclopropyl-3-bromopyridine (1.0 eq) and the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq).
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Solvent Addition: Add anhydrous, degassed toluene.
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Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude product by column chromatography. If an ammonia surrogate like benzophenone imine was used, an additional hydrolysis step will be required.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Hypothetical Data for Suzuki-Miyaura Coupling)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | 75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 6 | 82 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 12 | 60 |
This table presents hypothetical data to illustrate how systematic optimization of reaction conditions can lead to improved yields. Actual results will vary.
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of Crude 5-Cyclopropylpyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Cyclopropylpyridin-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and provides systematic solutions in a question-and-answer format.
Problem 1: Oily or Gummy Crude Product
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Question: My crude this compound is an oil or a sticky solid, making it difficult to handle and purify. What should I do?
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Answer: An oily or gummy consistency often indicates the presence of residual solvents, low-melting point impurities, or unreacted starting materials. The following steps can be taken to address this issue:
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Thorough Solvent Removal: Ensure all volatile solvents from the reaction have been completely removed using a rotary evaporator under high vacuum.
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Trituration: Attempt to solidify the crude product by trituration. This involves stirring the oil or gum with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Heptane, diethyl ether, or a mixture of ethyl acetate and hexanes are good starting points.
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Acid-Base Extraction: If the product remains oily, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with 1 M NaOH) to precipitate the purified amine, which can then be extracted back into an organic solvent.
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Chromatographic Purification: If the above methods are unsuccessful, column chromatography is the most reliable method for separating the target compound from a complex mixture of impurities.
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Problem 2: Streaking or Poor Separation during Column Chromatography
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Question: I am attempting to purify this compound using silica gel column chromatography, but the compound is streaking severely, resulting in poor separation. How can this be improved?
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Answer: Streaking of amines on silica gel is a frequent issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface. This can be mitigated by:
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Addition of a Basic Modifier: Incorporate a small amount of a basic modifier into the mobile phase.[1]
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Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., hexanes/ethyl acetate).[1]
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Ammonia: A solution of ammonia in methanol (e.g., 7N) can be used to prepare a modified mobile phase, for instance, by adding it to a dichloromethane/methanol mixture.
-
-
Using an Alternative Stationary Phase:
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Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
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Amine-functionalized silica: Pre-treated silica gel with amino groups can significantly improve peak shape and separation.
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Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can also lead to better separation.
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Problem 3: Difficulty in Recrystallization
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Question: I am struggling to find a suitable solvent for the recrystallization of this compound. What is a systematic approach to finding the right conditions?
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Answer: Finding the ideal recrystallization solvent requires some experimentation. A systematic solvent screening is recommended.
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Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of the crude product in various solvents of differing polarities such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes.
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"Oiling Out": If the compound "oils out" (separates as a liquid) instead of forming crystals, it may be because the solution is too concentrated or cooling too quickly. Try using more solvent or allowing the solution to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization.
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Impurity Profile: If the impurities have similar solubility profiles to the desired product, a single recrystallization may not be sufficient. In such cases, a preliminary purification by column chromatography is advisable to remove the bulk of the impurities before a final recrystallization step.
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Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary methods for purifying this compound are:
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Column Chromatography: Highly effective for separating a wide range of impurities.
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Recrystallization: A good technique for achieving high purity of solid compounds.
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Acid-Base Extraction: Useful for separating the basic amine from neutral or acidic impurities.
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Vacuum Distillation: Can be effective if the compound is thermally stable and has a significantly different boiling point from its impurities.
Q2: What are the likely impurities in a typical synthesis of this compound?
A2: The impurity profile depends on the synthetic route. Common impurities may include unreacted starting materials, reagents, and side-products from the reaction. For instance, in syntheses involving the reduction of a nitro group, partially reduced intermediates could be present.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of fractions. For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the typical storage conditions for purified this compound?
A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Data Presentation
Table 1: Comparison of Purification Methods for Aminopyridine Analogs
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | Differential adsorption | >98% | 60-90% | High resolution, applicable to complex mixtures. | Can be time-consuming and require large solvent volumes. |
| Recrystallization | Differential solubility | >99% | 50-80% | Can provide very high purity, scalable. | Requires a suitable solvent, potential for product loss in mother liquor. |
| Acid-Base Extraction | Difference in acidity/basicity | >95% | 70-95% | Fast and effective for removing acidic or neutral impurities. | Less effective for impurities with similar basicity. |
| Vacuum Distillation | Difference in boiling points | >97% | 60-85% | Good for large scale, removes non-volatile impurities. | Requires thermal stability of the compound. |
Note: The data presented are typical for aminopyridine compounds and may vary for this compound.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using normal-phase column chromatography.
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Mobile Phase Selection:
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Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
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To prevent streaking, add 0.5-1% triethylamine to the mobile phase.[1] An Rf value of 0.2-0.3 for the product is generally ideal for good separation.
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Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Add a thin layer of sand on top of the silica bed.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent to obtain a dry, free-flowing powder.
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Carefully add the dry-loaded sample to the top of the prepared column.
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Elution and Fraction Collection:
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Begin elution with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is required.
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Collect fractions and monitor their composition by TLC.
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-
Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
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Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
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Solvent Selection:
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Based on prior solubility screening, select a suitable solvent or solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes).
-
-
Dissolution:
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Place the crude or semi-purified solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
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If a mixed solvent system is used, dissolve the compound in the solvent of higher solubility at its boiling point, and then add the anti-solvent dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution.
-
-
Hot Filtration (Optional):
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If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
-
Crystallization:
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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The flask can then be placed in an ice bath to maximize crystal formation.
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-
Isolation of Crystals:
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Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and then dry them under vacuum.
-
Mandatory Visualization
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography of aminopyridines.
References
Technical Support Center: Synthesis of 5-Cyclopropylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclopropylpyridin-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and potential byproducts encountered during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with a cyclopropylboronic acid derivative.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete, resulting in a low yield of this compound. What are the possible causes and solutions?
A1: Several factors can contribute to a low-yielding Suzuki-Miyaura coupling:
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Catalyst Inhibition: The primary amine group on the 3-amino-5-bromopyridine substrate can coordinate with the palladium catalyst, potentially inhibiting its activity.
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help stabilize the catalytic species and promote the desired cross-coupling over catalyst inhibition.
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Protecting Groups: While less ideal due to additional synthetic steps, protection of the amine group (e.g., as a Boc-carbamate) can prevent catalyst inhibition. The protecting group would need to be removed in a subsequent step.
-
-
-
Inefficient Catalyst System: The choice of palladium precursor, ligand, and base is critical.
-
Troubleshooting:
-
Catalyst and Ligand Screening: If a standard catalyst like Pd(PPh₃)₄ is not effective, screen other palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a variety of phosphine ligands.
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Base Selection: The choice of base is crucial. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific solvent and substrates used.
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-
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Presence of Oxygen: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.
-
Troubleshooting:
-
Degassing: Thoroughly degas the reaction solvent and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by sparging the solvent with the inert gas or by using freeze-pump-thaw cycles.
-
-
Q2: I am observing a significant amount of a low molecular weight byproduct that appears to be 3-aminopyridine. What is this impurity and how can I minimize its formation?
A2: The formation of 3-aminopyridine is likely due to the protodeboronation of the cyclopropylboronic acid, followed by a competing reduction of the 3-amino-5-bromopyridine starting material.
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Byproduct Identity: 3-aminopyridine (dehalogenated starting material).
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Cause: Protodeboronation of cyclopropylboronic acid is a known side reaction, particularly in the presence of water and certain bases. The resulting boronic acid is no longer active in the cross-coupling, and under some conditions, the aryl halide can be reduced.
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Troubleshooting:
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Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
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Boronic Acid Quality: Use high-purity cyclopropylboronic acid or its esters (e.g., pinacol ester), which can be more stable.
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Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor side reactions.
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Q3: My final product is contaminated with a non-polar impurity that is difficult to separate by column chromatography. What could it be?
A3: A common non-polar byproduct in Suzuki-Miyaura reactions is the homocoupling product of the boronic acid.
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Byproduct Identity: Dicyclopropyl.
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Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can alter the catalytic cycle of palladium.
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Troubleshooting:
-
Inert Atmosphere: As mentioned previously, maintaining a strictly inert atmosphere is crucial to minimize this side reaction.
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Stoichiometry: Using a slight excess of the boronic acid can sometimes lead to increased homocoupling. Experiment with a 1:1 stoichiometry of the coupling partners.
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Purification: While challenging, careful optimization of the chromatographic conditions (e.g., using a less polar solvent system) may improve separation.
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Q4: I have identified an impurity with a mass corresponding to a dibrominated aminopyridine. Where does this come from?
A4: This impurity likely originates from the synthesis of the 3-amino-5-bromopyridine starting material.
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Byproduct Identity: 2-amino-3,5-dibromopyridine or other isomeric dibrominated aminopyridines.
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Cause: During the bromination of 2-aminopyridine (a common precursor to 3-amino-5-bromopyridine), over-bromination can occur, leading to the formation of dibrominated species.
-
Troubleshooting:
-
Purification of Starting Material: It is critical to use highly pure 3-amino-5-bromopyridine. If you are synthesizing this precursor in-house, ensure that the purification method effectively removes any di- and poly-brominated impurities. Recrystallization or careful column chromatography of the starting material is recommended.
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Q5: Could there be isomeric impurities in my final product?
A5: Yes, isomeric impurities are possible, especially if the 3-amino-5-bromopyridine precursor was synthesized from 3,5-dibromopyridine via a nucleophilic aromatic substitution. For instance, the reaction of 3,5-dibromopyridine with an amine can sometimes yield a mixture of the desired 3-amino-5-bromopyridine and the isomeric 4-amino-3-bromopyridine derivative, which could then participate in the Suzuki coupling.
-
Troubleshooting:
-
Analytical Characterization: Use analytical techniques such as NMR and LC-MS to carefully characterize both the starting material and the final product to check for the presence of isomers.
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Synthetic Route of Precursor: Be aware of the synthetic route used to obtain your 3-amino-5-bromopyridine. If it was prepared via a method known to produce isomers, rigorous purification is necessary.
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Summary of Potential Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Common Cause | Mitigation Strategies |
| 3-Aminopyridine | C₅H₆N₂ | Protodeboronation of cyclopropylboronic acid and subsequent reduction of starting material. | Use anhydrous conditions, high-purity boronic acid/esters, and optimize reaction time. |
| Dicyclopropyl | C₆H₁₀ | Homocoupling of cyclopropylboronic acid, often promoted by oxygen. | Maintain a strict inert atmosphere and optimize stoichiometry. |
| Unreacted 3-Amino-5-bromopyridine | C₅H₅BrN₂ | Incomplete reaction due to catalyst inhibition, inefficient catalyst system, or short reaction time. | Use bulky, electron-rich ligands, screen catalysts and bases, and ensure sufficient reaction time. |
| Dibrominated Aminopyridines | C₅H₄Br₂N₂ | Impurity carried over from the synthesis of 3-amino-5-bromopyridine (over-bromination). | Purify the 3-amino-5-bromopyridine starting material rigorously before use. |
| Isomeric Aminopyridines | C₅H₅BrN₂ | Formation of isomeric products during the synthesis of the 3-amino-5-bromopyridine precursor. | Carefully characterize and purify the starting material; be mindful of the synthetic route of the precursor. |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on common practices for Suzuki-Miyaura couplings of similar substrates. Optimization may be required.
Materials:
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3-Amino-5-bromopyridine
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Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)
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Phosphine ligand (e.g., SPhos, XPhos, RuPhos, or PPh₃)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
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To a dry Schlenk flask, add 3-amino-5-bromopyridine (1.0 eq.), cyclopropylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
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Add the palladium catalyst (0.01-0.05 eq.) and the phosphine ligand (0.01-0.05 eq.).
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Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
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Add the degassed solvent to the flask via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Synthetic pathway to this compound and major byproducts.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: General purification workflow for this compound.
Technical Support Center: Managing Protodeboronation in Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and manage protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki coupling?
A1: Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as a boronic acid, is cleaved and replaced with a carbon-hydrogen bond.[1][2] This reaction consumes the organoboron reagent, leading to a reduced yield of the desired coupled product and the formation of a deboronated byproduct, which can complicate the purification process.[3][4][5]
Q2: What are the main factors that cause protodeboronation?
A2: Several factors can contribute to protodeboronation, including:
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Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., 2-pyridyl) are particularly susceptible to this side reaction.[4][5][6]
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Reaction Conditions: High temperatures, extended reaction times, and the presence of water can increase the rate of protodeboronation.[5][7]
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Choice of Base: The strength and type of base used can significantly influence the rate of protodeboronation. Strong bases in aqueous media can accelerate this side reaction.[5][8]
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Catalyst System: A slow or inefficient palladium catalyst can allow more time for the competing protodeboronation reaction to occur.[9]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can identify protodeboronation by analyzing the crude reaction mixture using analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[5] This will often be accompanied by a lower than expected yield of your desired product.
Q4: Are boronic esters, like pinacol esters, completely immune to protodeboronation?
A4: While boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can help minimize protodeboronation, they are not entirely immune.[3][10] Hydrolysis of the ester back to the boronic acid can still occur under the reaction conditions, making it susceptible to protodeboronation.[3][11] However, using esters is a common and effective strategy to reduce the rate of this side reaction.[9][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Suzuki coupling reactions related to protodeboronation.
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product with significant formation of deboronated byproduct. | High rate of protodeboronation of the boronic acid. | 1. Switch to a more stable boron reagent: Convert the boronic acid to a more stable form like a pinacol ester, MIDA ester, or an organotrifluoroborate.[2][9][12] This "slow-release" strategy keeps the concentration of the reactive boronic acid low.[2][13] 2. Optimize the base: Use a milder base such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF instead of strong hydroxides.[4][8][9] 3. Lower the reaction temperature: If possible, reducing the temperature can decrease the rate of protodeboronation relative to the desired coupling.[12][14] 4. Use anhydrous conditions: Since water is a proton source for protodeboronation, switching to anhydrous solvents and reagents can significantly reduce this side reaction.[8][12] |
| Reaction works for some aryl halides but fails for a specific one, yielding mainly the protodeboronated product. | The oxidative addition step with the specific aryl halide is slow, allowing time for the boronic acid to decompose. | 1. Use a more active catalyst system: Employ a highly active catalyst and ligand combination (e.g., Buchwald-type ligands like XPhos or SPhos) to accelerate the catalytic cycle, making the desired coupling kinetically favored over protodeboronation.[9][12] 2. Check the reactivity of the aryl halide: The general reactivity trend is I > Br > OTf >> Cl. If using a less reactive halide like chloride, a specialized catalyst system is often required.[15] |
| Inconsistent results between batches. | 1. Reaction vessel material: The glass surface can act as a fluorophile, accelerating the hydrolysis of organotrifluoroborates to the more protodeboronation-prone boronic acids.[1] 2. Inefficient mixing: In biphasic systems, poor mixing can lead to localized pH changes, affecting hydrolysis and protodeboronation rates.[1] | 1. Use PTFE (Teflon) reaction vessels to minimize surface-catalyzed hydrolysis.[1] 2. Ensure vigorous and consistent stirring throughout the reaction.[1] |
| Using a protected boronic ester (e.g., pinacol) but still observing significant protodeboronation. | The rate of the desired Suzuki coupling is not fast enough to outcompete the protodeboronation of the in-situ generated boronic acid. | 1. Further optimize reaction conditions: Focus on accelerating the Suzuki coupling by using a more active catalyst, a different solvent, or a slightly higher temperature (if the ester is stable enough at that temperature).[4] 2. Switch to an even more stable surrogate: Consider using a MIDA boronate, which offers a slower, more controlled release of the boronic acid.[3][9] |
Data Summary
The choice of base and the type of boron reagent can significantly impact the yield of the Suzuki coupling reaction, primarily by influencing the extent of protodeboronation.
Table 1: Effect of Base on Product Yield in a Heterocyclic System
| Base | Yield (%) |
| CsF | 92 |
| K₃PO₄ | 72 |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| Et₃N | 45 |
| Adapted from a study on a similar heterocyclic system, this table suggests that weaker inorganic bases can provide superior yields, likely by minimizing base-mediated protodeboronation.[14] |
Table 2: Effect of Boron Reagent Type on Product Yield
| Boron Reagent Type | Temperature (°C) | Yield (%) |
| 2-Thiopheneboronic acid | 65 | ~55 |
| 2-Thiopheneboronic acid pinacol ester | 65 | ~20 |
| 2-Thiopheneboronic acid | 100 | ~60 |
| 2-Thiopheneboronic acid pinacol ester | 100 | ~75 |
| This data on a heteroaryl boronic acid illustrates that while the free boronic acid might be more reactive at lower temperatures, the greater stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more pronounced.[14] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation Using a Boronic Ester
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1][8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[8]
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M.[4][8]
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[4]
-
Monitoring and Work-up: Monitor the reaction's progress using TLC, GC-MS, or LC-MS. Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][8]
Protocol 2: Preparation of a Pinacol Ester from a Boronic Acid
This protocol is for preparing a more stable boronic ester if you are starting with a protodeboronation-prone boronic acid.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the boronic acid (1.0 equiv.) and pinacol (1.1 equiv.).[12]
-
Solvent: Add a sufficient amount of an anhydrous solvent like toluene to dissolve the reagents upon heating.[12]
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[12]
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Isolation: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki coupling without further purification.[12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified pathway for base-catalyzed protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Cyclopropyl-Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of cyclopropyl-substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of cyclopropyl-substituted pyridines?
A1: The primary challenges in purifying cyclopropyl-substituted pyridines stem from the basicity of the pyridine nitrogen and the unique properties of the cyclopropyl group. Key issues include:
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Chromatographic Tailing: The basic pyridine nitrogen can interact strongly with acidic silanol groups on standard silica gel, leading to broad, tailing peaks and poor separation.[1]
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Co-elution with Impurities: Byproducts with similar polarity to the target compound can be difficult to separate, especially if they also contain a pyridine ring.
-
Product Instability: The strained cyclopropyl ring can be susceptible to opening under certain acidic conditions, although it is generally stable under many synthetic conditions.[2] Care must be taken to avoid harsh acidic environments during purification.
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Low Recovery: Product loss can occur due to irreversible adsorption onto the stationary phase, particularly with highly activated silica or alumina.
Q2: What are the typical impurities I might encounter in my crude cyclopropyl-substituted pyridine product?
A2: The nature of impurities largely depends on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: For instance, if synthesizing from a vinylpyridine, residual vinylpyridine may be present.[3]
-
Side-Reaction Products: Depending on the synthesis, these could include isomers, over-alkylated products, or products resulting from the opening of the cyclopropyl ring.[4]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions) or reagents can contaminate the final product.
-
Solvents: Residual solvents from the reaction or workup are common impurities.
Q3: Is the cyclopropyl group stable during standard purification techniques?
A3: The cyclopropyl group is surprisingly robust under many conditions. However, its stability can be compromised under certain circumstances:
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Acidic Conditions: Strong acids can catalyze the ring-opening of the cyclopropyl group, especially if there are activating groups present on the ring.[1] It is advisable to use milder acidic conditions for extractions and to neutralize acidic chromatography mobile phases promptly.
-
Thermal Stress: While generally stable to heat, prolonged exposure to high temperatures during distillation should be minimized to prevent potential isomerization or degradation.[2]
Troubleshooting Guides
Problem 1: Significant Peak Tailing during Silica Gel Column Chromatography
Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to the eluent. This will compete with your compound for binding to the acidic sites on the silica, leading to more symmetrical peaks.
-
Buffered Mobile Phase: For HPLC, using a mobile phase buffered at a slightly basic pH can improve peak shape. However, ensure your column is stable at the chosen pH.
-
-
Stationary Phase Modification:
-
Deactivated Silica Gel: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can be very effective.
-
Problem 2: Poor Separation of the Target Compound from a Similarly Polar Impurity
Cause: The impurity has a polarity very close to that of the desired cyclopropyl-substituted pyridine.
Solutions:
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employ a shallow solvent gradient during column chromatography to enhance the separation of closely eluting compounds.
-
Change in Solvent System: Experiment with different solvent systems to alter the selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than flash chromatography and can be used to separate challenging mixtures.
-
-
Alternative Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. Careful solvent screening is crucial.
-
Acid-Base Extraction: This technique can be used to separate basic cyclopropyl-pyridines from neutral or acidic impurities.[2][5][6]
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Distillation: For volatile compounds, fractional distillation under reduced pressure can be effective if the boiling points of the components are sufficiently different.
-
Problem 3: Low Recovery of the Product after Purification
Cause: The product may be irreversibly adsorbed onto the stationary phase, or it may be degrading during the purification process.
Solutions:
-
Reduce Adsorption:
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Deactivate Stationary Phase: As with peak tailing, using deactivated silica or switching to alumina can reduce irreversible adsorption.
-
Pre-treatment of Silica: Pre-eluting the column with the mobile phase containing a basic modifier can help to passivate the stationary phase before loading the sample.
-
-
Check for Degradation:
-
TLC Analysis of Fractions: When running a column, collect small fractions and analyze them by TLC to check for the appearance of new, lower Rf spots that might indicate product degradation on the column.
-
Stability Test: Before committing to a purification method, perform a small-scale stability test. Dissolve a small amount of the crude product in the intended mobile phase or extraction solvent and monitor it by TLC or LC-MS over time to see if any degradation occurs.[3]
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Cyclopropyl-Substituted Pyridine
| Purification Technique | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Flash Column Chromatography (Silica Gel) | 90-98% | 70-90% | Versatile, widely applicable | Can have issues with tailing and low recovery for very basic compounds |
| Flash Column Chromatography (Alumina) | 95-99% | 80-95% | Good for basic compounds, less tailing | Can be less predictable than silica |
| Preparative HPLC (Reversed-Phase) | >99% | 85-98% | High resolution, excellent for difficult separations | More expensive, lower throughput |
| Recrystallization | >99% | 50-90% | Can provide very high purity, scalable | Compound must be a solid, requires solvent screening |
| Acid-Base Extraction | Removes acidic/neutral impurities | >95% | Simple, fast, good for initial cleanup | Does not separate from other basic impurities |
| Distillation | 95-99% | 60-90% | Good for volatile compounds | Not suitable for non-volatile or thermally sensitive compounds |
Table 2: Common Solvents for Recrystallization of Cyclopropyl-Substituted Pyridines
| Solvent System | Polarity | Comments |
| Heptane/Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. The ratio can be varied to achieve optimal solubility. |
| Dichloromethane/Hexane | Medium | Good for compounds that are highly soluble in chlorinated solvents. |
| Ethanol/Water | High | Suitable for more polar cyclopropyl-pyridines. The addition of water as an anti-solvent can induce crystallization. |
| Toluene | Medium | Can be effective for less polar, aromatic compounds. |
| Acetonitrile | Medium-High | A versatile solvent for a range of polarities. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
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Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
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Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
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Separation: Drain the lower aqueous layer (containing the protonated pyridine as a salt) into a clean flask.
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Back-Extraction (Optional): To recover any product remaining in the organic layer, repeat the acidic wash (steps 2-4) and combine the aqueous layers.
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Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).
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Product Extraction: The neutralized cyclopropyl-pyridine will likely precipitate out if it is a solid, or it can be extracted back into an organic solvent. Add a fresh portion of organic solvent to the aqueous solution and perform a liquid-liquid extraction.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Flash Column Chromatography with a Basic Modifier
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the initial eluent (e.g., hexane/ethyl acetate with 0.5% triethylamine) through the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Load the solution onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
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Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A workflow for selecting a purification strategy.
Caption: A troubleshooting guide for column chromatography issues.
References
Technical Support Center: Production of 5-Cyclopropylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Cyclopropylpyridin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, particularly when scaling up the synthesis from laboratory to pilot or production scale. The proposed synthetic route involves a Suzuki-Miyaura coupling between 3-Amino-5-bromopyridine and cyclopropylboronic acid.
dot
Caption: Troubleshooting workflow for this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion to Product | Inactive Palladium Catalyst | - Ensure rigorous inert atmosphere (N2 or Ar) throughout the reaction setup and duration.[1] - Degas all solvents and aqueous solutions thoroughly before use. - Use a fresh, high-purity palladium catalyst and ligand. Consider pre-catalyst activation if applicable. - For pyridine-containing substrates, ligand choice is crucial to prevent catalyst inhibition.[2] |
| Poor Quality of Cyclopropylboronic Acid | - Verify the purity of the cyclopropylboronic acid; it can dehydrate to the unreactive trimeric cyclopropylboroxine. - Consider using a slight excess (1.1-1.5 equivalents) of the boronic acid. | |
| Incorrect Base or Insufficient Amount | - The choice and amount of base are critical. K3PO4 or K2CO3 are commonly used.[3] - Ensure the base is finely powdered and dry for optimal reactivity. | |
| Suboptimal Temperature | - Suzuki-Miyaura couplings are often temperature-sensitive.[1][3] If the reaction is sluggish, consider a controlled increase in temperature (e.g., in 5-10 °C increments). - At high altitudes, the boiling point of the solvent will be lower, potentially requiring a pressurized reactor to achieve the desired temperature.[1][3] | |
| Formation of Significant Byproducts | Homocoupling of Boronic Acid | - This can occur if the reaction is too slow or if oxygen is present. Improve inerting and consider a more active catalyst system. |
| Protodeborylation of Boronic Acid | - This can be promoted by excess base or prolonged reaction times at high temperatures. Optimize base stoichiometry and reaction time. | |
| Impurities from Phosphorus Ligands | - Aryl groups from phosphine ligands can sometimes couple with the pyridine substrate.[4][5] Consider using ligands less prone to this side reaction or optimize the catalyst loading. | |
| Difficult Purification | Emulsion Formation During Extraction | - Pyridine-containing compounds can act as surfactants. Add brine or adjust the pH to break up emulsions. |
| Co-elution of Product and Starting Material | - Optimize chromatographic conditions (e.g., gradient, solvent system) or consider a different purification method like crystallization. | |
| High Levels of Residual Palladium in Final Product | Inefficient Removal During Workup | - Perform multiple aqueous washes, including washes with a chelating agent like EDTA or N-acetylcysteine. - Consider treatment with a palladium scavenger (e.g., silica-bound thiol) after the reaction. - Recrystallization of the final product is often effective at reducing palladium levels. |
| Poor Isolated Yield After Successful Reaction | Product Loss During Extraction | - Ensure the pH of the aqueous phase is appropriate to keep the amine product in the organic layer. - Perform multiple extractions with a suitable solvent. |
| Inefficient Crystallization | - Experiment with different solvent systems for crystallization to maximize recovery. - Ensure slow cooling to promote the formation of pure, easily filterable crystals. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scalable production of this compound?
A common and scalable approach is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 3-Amino-5-bromopyridine with cyclopropylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
dot
Caption: Plausible synthetic route for this compound.
Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?
The most critical parameters include:
-
Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst deactivation and side reactions.[1]
-
Temperature Control: The reaction temperature can significantly impact reaction rate, selectivity, and impurity formation.[1][3]
-
Mixing: Efficient mixing is essential for maintaining homogeneity, especially with heterogeneous bases, and for ensuring consistent heat transfer in large reactors.
-
Reagent Purity and Stoichiometry: The quality of the boronic acid and precise control of reactant ratios are vital for high conversion and minimizing byproducts.
Q3: How can I minimize residual palladium in my final product?
Minimizing residual palladium to acceptable levels (often <10 ppm for active pharmaceutical ingredients) is a common challenge.[1] A multi-pronged approach is recommended:
-
Aqueous Washes: Multiple washes of the organic phase after the reaction can remove a significant portion of the palladium salts.
-
Palladium Scavengers: Treatment of the reaction mixture or the isolated product solution with a scavenger (e.g., functionalized silica, activated carbon) can effectively capture residual palladium.
-
Crystallization: The final and often most effective step is the crystallization of the product. The palladium impurities typically remain in the mother liquor.
| Palladium Removal Method | Typical Efficiency | Scale-up Considerations |
| Aqueous Washes | Low to Moderate | Easily scalable, but may not be sufficient on its own. |
| Activated Carbon | Moderate to High | Cost-effective, but can sometimes adsorb the product, leading to yield loss. Requires careful optimization. |
| Silica-Based Scavengers | High | Very effective, but can be expensive for large-scale production. |
| Crystallization | High | Highly effective and often a required final purification step. Solvent selection is key. |
Q4: I am observing significant homocoupling of my cyclopropylboronic acid. What is the likely cause and how can I prevent it?
Homocoupling of the boronic acid to form dicyclopropyl is a common side reaction, often caused by:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling pathway. Ensure your reaction is thoroughly deoxygenated.
-
Suboptimal Catalyst System: A less active catalyst or an inappropriate ligand can lead to a slower cross-coupling reaction, allowing more time for homocoupling to occur. Consider screening different palladium catalysts and ligands.
-
High Temperatures: Excessive heat can sometimes favor homocoupling. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
Experimental Protocols
Synthesis of 3-Amino-5-bromopyridine (Starting Material)
This protocol is based on a Hofmann rearrangement of 5-bromonicotinamide.
-
Preparation of Sodium Hypobromite Solution: In a jacketed reactor, prepare an aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C. Slowly add bromine to the cold sodium hydroxide solution while maintaining the temperature below 10 °C.
-
Hofmann Rearrangement: To the freshly prepared cold sodium hypobromite solution, add 5-bromonicotinamide portion-wise, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 70 °C for 1 hour. Monitor the reaction by a suitable analytical method (e.g., HPLC, TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., a mixture of THF and MTBE).
-
Isolation: Combine the organic extracts, dry over a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by chromatography or crystallization.
Suzuki-Miyaura Coupling for this compound
This is a general protocol and may require optimization for specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 3-Amino-5-bromopyridine (1.0 eq.), cyclopropylboronic acid (1.2 eq.), and finely powdered potassium phosphate (2.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) under a positive pressure of inert gas.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 85-95 °C with efficient stirring. Monitor the reaction progress by HPLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or, more suitably for scale-up, by crystallization from an appropriate solvent system.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory or manufacturing conditions by qualified personnel. Appropriate safety precautions must be taken at all times.
References
preventing homocoupling in reactions with 5-Cyclopropylpyridin-3-amine
Technical Support Center: 5-Cyclopropylpyridin-3-amine
Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound, and why is it a problem?
A1: Homocoupling is a common side reaction where two molecules of the same starting material react with each other. In the case of this compound, this would most likely occur in a palladium-catalyzed cross-coupling reaction (like a Buchwald-Hartwig amination where the amine itself couples with the aryl halide starting material, or more commonly, where an aryl halide starting material couples with itself). The product of this unwanted reaction is a symmetrical dimer. This is undesirable because it consumes your starting materials, reduces the yield of the desired product, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and the target molecule.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main causes of homocoupling, particularly of an organoboron reagent in a Suzuki coupling, are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][3] These Pd(II) species can then promote the unwanted coupling of two molecules of the boronic acid.[1][3] Similarly, in Buchwald-Hartwig aminations, side reactions can occur that lead to byproducts, and optimizing conditions to favor the desired C-N bond formation over side reactions is crucial.[4][5][6]
Q3: How can I adjust my reaction conditions to minimize homocoupling when using this compound?
A3: Minimizing homocoupling requires careful control of the reaction environment and components. Key strategies include:
-
Ensure Anaerobic Conditions: Rigorously deoxygenate your solvents and reaction vessel.[1] This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent and using Schlenk line techniques. Maintaining the reaction under an inert atmosphere is critical.[7]
-
Select the Right Catalyst System:
-
Palladium Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous as it bypasses the need for an in-situ reduction from a Pd(II) source, which can be a source of homocoupling.[3]
-
Ligands: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the reductive elimination step, which forms the desired C-N or C-C bond.[3][8] A faster reductive elimination decreases the lifetime of intermediates that could lead to side reactions.[3]
-
-
Optimize the Base: The choice of base is critical. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is common.[8] However, the base strength should be tailored to the specific substrates to avoid side reactions.
-
Control Reagent Addition: In some cases, adding the boronic acid portion-wise or pre-heating the other reaction components before adding the boronic acid can suppress its homocoupling.[1]
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[7]
Troubleshooting Guide
Issue: My TLC or LC-MS analysis shows a significant amount of a symmetrical byproduct, suggesting homocoupling.
// Nodes start [label="High Homocoupling Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_inert [label="Is the reaction setup\nrigorously under inert gas?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; a_inert_no [label="Action: Improve degassing\nof solvents and use\nSchlenk line techniques.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_catalyst [label="What is the Pd source?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; a_pd2 [label="Action: Switch to a Pd(0)\nsource (e.g., Pd₂(dba)₃) or add\na mild reducing agent.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_ligand [label="Is the ligand appropriate\n(e.g., bulky, electron-rich)?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; a_ligand_no [label="Action: Screen bulky phosphine\nligands like SPhos, XPhos,\nor RuPhos.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_base [label="Have you optimized the base?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; a_base_no [label="Action: Screen different bases\n(e.g., NaOt-Bu, LHMDS, K₃PO₄)\nand concentrations.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Problem Resolved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_inert; q_inert -> a_inert_no [label="No"]; a_inert_no -> q_catalyst; q_inert -> q_catalyst [label="Yes"]; q_catalyst -> a_pd2 [label="Pd(II)"]; a_pd2 -> q_ligand; q_catalyst -> q_ligand [label="Pd(0)"]; q_ligand -> a_ligand_no [label="No"]; a_ligand_no -> q_base; q_ligand -> q_base [label="Yes"]; q_base -> a_base_no [label="No"]; a_base_no -> end_node; q_base -> end_node [label="Yes"]; } caption: A logical workflow for troubleshooting homocoupling issues.
Data on Reaction Condition Optimization
The following table summarizes hypothetical results from an optimization screen for a Suzuki coupling between an aryl bromide and an arylboronic acid, demonstrating how different parameters can affect the yield of the desired product versus the homocoupled byproduct.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 45 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 15 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 88 | <5 |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Toluene | 110 | 92 | <2 |
| 5 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Toluene | 110 | 95 | <1 |
Entry 5 was performed with rigorous degassing; other entries used standard inerting procedures.
Model Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound (as its corresponding halide or boronic acid derivative) with a coupling partner, incorporating best practices to minimize homocoupling.
Materials:
-
5-Cyclopropyl-3-bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq)
-
Toluene (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Cyclopropyl-3-bromopyridine, the arylboronic acid, and the finely powdered potassium phosphate.
-
Inerting the System: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three to five times to ensure all atmospheric oxygen is removed.
-
Reagent Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ catalyst and the SPhos ligand.
-
Solvent Addition: Add the degassed toluene via a syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.
Catalytic Cycle and Origin of Homocoupling
The following diagram illustrates a simplified catalytic cycle for a Suzuki cross-coupling reaction. The main cycle produces the desired product, while the side-reaction pathway, often initiated by Pd(II) species and oxygen, leads to the undesired homocoupled byproduct.
// Main Cycle Nodes pd0 [label="L-Pd(0)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="L-Pd(II)(Ar¹)(X)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tm_complex [label="L-Pd(II)(Ar¹)(Ar²)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Reaction Nodes pd2_species [label="Pd(II) Species", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dimer_intermediate [label="Pd(II)(Ar²)₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling_product [label="Ar²-Ar²\n(Homocoupling)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges for Main Cycle pd0 -> oa_complex [label=" Oxidative Addition\n (+ Ar¹-X)"]; oa_complex -> tm_complex [label=" Transmetalation\n (+ Ar²-B(OR)₂)"]; tm_complex -> pd0 [label=" Reductive Elimination", pos="l", lp="10,0"]; tm_complex -> product [style=dashed, arrowhead=none]; product [label="Ar¹-Ar²\n(Desired Product)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges for Side Reaction pd0 -> pd2_species [label=" Oxidation (O₂)", style=dashed, color="#EA4335"]; pd2_species -> dimer_intermediate [label=" + 2 Ar²-B(OR)₂", color="#EA4335"]; dimer_intermediate -> homocoupling_product [label=" Reductive Elimination", color="#EA4335"]; dimer_intermediate -> pd0 [label=" Regeneration", style=dashed, color="#EA4335"];
// Layout hints {rank=same; oa_complex; tm_complex;} {rank=same; pd2_species; dimer_intermediate;} } caption: Suzuki cycle showing the desired pathway and homocoupling side-reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 5-Cyclopropylpyridin-3-amine Coupling
This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts for efficient cross-coupling reactions with 5-Cyclopropylpyridin-3-amine. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: Coupling reactions with this substrate face several challenges. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This coordination can pre[1][2]vent or slow down the crucial oxidative addition step in the catalytic cycle. Additionally, the electro[3]n-donating nature of the amino group can reduce the reactivity of the pyridine ring.
Q2: My Suzuki-Miyaura [1]coupling reaction is failing or giving low yields. What are the most common reasons?
A2: Low or no yield in Suzuki-Miyaura coupling of aminopyridines is a frequent issue. Key areas to investigate [1]include:
-
Catalyst Inhibition: As mentioned, the nitrogen atoms in your substrate can poison the palladium catalyst.
-
Inactive Catalyst S[1][2]ystem: The C-X (halide) bond on the pyridine may require a highly active catalyst for efficient oxidative addition. Standard catalysts like Pd(PPh₃)₄ may not be effective enough.
-
Suboptimal Base/Sol[2]vent: The choice of base and solvent is critical and highly interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of starting materials or products.
-
Side Reactions: P[4]rotodeboronation (loss of the boronic acid group) and reductive dehalogenation of the starting material are common side reactions that consume reagents and reduce yield.
Q3: Which type of liga[1][2]nd is best suited for coupling with aminopyridines?
A3: Bulky, electron-rich phosphine ligands are generally the most effective for cross-coupling reactions involving challenging heteroaryl substrates like aminopyridines. Ligands such as SPhos, XP[1][2]hos, RuPhos, and BrettPhos are frequently recommended. These ligands promote the[1][3] key steps of oxidative addition and reductive elimination in the catalytic cycle and can help prevent the formation of inactive catalyst species. N-heterocyclic carbenes ([5]NHCs) are also gaining popularity due to their strong electron-donating ability and high stability.
Q4: When should I cons[6]ider using a pre-catalyst?
A4: Pre-catalysts, such as the Buchwald G3 pre-catalysts, are often beneficial as they provide a more active and stable catalytic species in the reaction mixture. They can be particularly [1]useful when dealing with less reactive coupling partners (e.g., aryl chlorides) or when catalyst deactivation is a concern.
Q5: Can I perform a Bu[3]chwald-Hartwig amination directly on this compound?
A5: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For this transformation, [7]you would couple an aryl halide or triflate with your this compound. Success in this reaction heavily relies on the correct choice of a palladium catalyst, a bulky phosphine ligand (e.g., Xantphos, XPhos), and a strong, non-nucleophilic base like NaOt-Bu or LiHMDS.
Troubleshooting Guid[3][8]e
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst inhibition by substrate's nitrogen atoms. 2. Inactive catalyst[1][2] or incomplete reduction of Pd(II) precatalyst. 3. Impure or degrade[2]d starting materials/reagents. 4. Insufficiently de[4]gassed solvent, leading to catalyst oxidation. | 1. Switch to a bulkier,[4] more electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Consider using a modern p[1]re-catalyst. 2. Use a direct Pd(0) source like Pd₂(dba)₃ or ensure conditions are suitable for complete catalyst activation. 3. Verify the purity of starting materials and use fresh, anhydrous, and degassed solvents. 4. Ensure the reaction setup is under a strictly inert atmosphere (Argon or Nitrogen). |
| Formation of Side P[1]roducts | 1. Protodeboronation: The boronic acid is being replaced by a proton from water or solvent. 2. Reductive Dehal[1]ogenation: The halide on the pyridine is replaced by a hydrogen. 3. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. | 1. Use more stable boro[2]nic esters (e.g., pinacol esters). Ensure strictly anhydrous[1] conditions. 2. Optimize reaction[1] time to avoid prolonged heating. Ensure solvents are not potential hydride sources. 3. Use a Pd(0) sourc[1]e directly. Ensure the reaction is free of oxygen, which can promote homocoupling. |
| Reaction Stalls | [2] 1. Catalyst deactivation over time. 2. Inefficient mixing, especially in heterogeneous mixtures. 3. Insufficient temperature. | 1. Add a fresh portion of the catalyst. 2. Ensure vigorous s[5]tirring throughout the reaction. 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Catalyst Performance Data
The selection of a catalyst system is critical. Below is a summary of systems successfully used for the coupling of related aminopyridine substrates. These provide a strong starting point for optimizing the reaction of this compound.
| Coupling Type | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | A classic system, may require higher loading for challenging substrates. |
| Suzuki-Miyaura | [8]Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | >85 | SPhos is a bulky ligand effective for heteroaryl chlorides. |
| Suzuki-Miyaura | [2]PdCl₂(dtbpf) | K₂CO₃ | DMA (Microwave) | 120-150 | >90 | Microwave heating can significantly reduce reaction times and improve yields. |
| Buchwald-Hartwig [9] | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 100 | ~85 | RuPhos pre-catalysts are highly effective for coupling with secondary amines. |
| Buchwald-Hartwig [3] | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 100 | ~78 | BrettPhos is often the ligand of choice for coupling with primary amines. |
| Buchwald-Hartwig [3] | Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene / THF | 65-110 | >80 | A versatile system for various amine couplings. |
Visual Guides
###[8]# Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing a catalyst system for your cross-coupling reaction.
Caption: A workflow for catalyst system selection and reaction optimization.
Troubleshooting Decision Tree
This decision tree provides a step-by-step guide for troubleshooting common issues encountered during the coupling reaction.
Caption: A decision tree for troubleshooting failed or low-yield reactions.
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrate combinations.
Materials:
-
This compound derivative (e.g., 5-bromo-3-cyclopropylpyridin-3-amine) (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g[10]., Pd₂(dba)₃, 1-2 mol%) and Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄[2], 2.0 - 3.0 equiv)
-
Anhydrous, degassed s[10][11]olvent (e.g., 1,4-Dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the pyridyl halide, arylboronic acid, base, Pd source, and ligand under an inert atmosphere.
-
Inert Atmosphere: [2] Seal the flask, then evacuate and backfill with inert gas three times.
-
Solvent Addition: [2] Add the degassed solvent via syringe.
-
Reaction: Heat th[10]e reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monit[1]or the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the[11] mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry[11] the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol fo[11]r Buchwald-Hartwig Amination
This protocol outlines the coupling of an amine with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and Ligand (e.g., BrettPhos, 2-4 mol%)
-
Base (e.g., LiHMDS or[3] NaOt-Bu, 1.5 - 2.5 equiv)
-
Anhydrous, degassed s[8]olvent (e.g., Toluene)
-
Inert atmosphere (Arg[3]on or Nitrogen)
Procedure:
-
Catalyst Formation: In a glovebox or under a positive flow of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube. Add the anhydrous, degassed solvent and stir for several minutes.
-
Reagent Addition: [8] Add the aryl halide and this compound to the mixture.
-
Reaction: Seal the tube and heat the reaction to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-Cyclopropylpyridin-3-amine Derivatives
For researchers, scientists, and drug development professionals, the pyridin-3-amine scaffold serves as a crucial starting point for the discovery of potent and selective kinase inhibitors. The strategic incorporation of a cyclopropyl group at the 5-position can offer significant advantages in terms of metabolic stability and binding affinity. This guide provides a comparative analysis of a series of derivatives built upon a core structure related to 5-Cyclopropylpyridin-3-amine, summarizing key quantitative data on their inhibitory activity against key oncogenic kinases, detailing the experimental methodologies for pivotal assays, and visualizing the intricate signaling pathways these compounds modulate.
The development of targeted cancer therapies has identified protein kinases as critical targets. Among the myriad of scaffolds explored, pyridin-3-amine derivatives have emerged as a privileged structure, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. This comparative guide focuses on a series of imidazo[4,5-b]pyridine-based compounds, which incorporate a pyridin-3-amine core, to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity.
Comparative Analysis of Biological Activity
The biological activity of the analyzed imidazo[4,5-b]pyridine derivatives is profoundly influenced by substitutions at the C2 and C7 positions of the core scaffold, as well as modifications on the appended piperazine ring. The following table summarizes the inhibitory activities of a selection of these compounds against Aurora A and FLT3 kinases, two important targets in oncology.
| Compound ID | R¹ (C2-position) | R² (C7-position) | Aurora A (K_d, nM)[1] | FLT3 (K_d, nM)[1] |
| 1a | 1,3-dimethyl-1H-pyrazol-4-yl | 4-(4-chlorobenzyl)piperazin-1-yl | 7.5 | 6.2 |
| 1b | 1-methyl-1H-pyrazol-4-yl | 4-(4-chlorobenzyl)piperazin-1-yl | 15 | 11 |
| 1c | Phenyl | 4-(4-chlorobenzyl)piperazin-1-yl | 33 | 25 |
| 1d | 1,3-dimethyl-1H-pyrazol-4-yl | 4-benzylpiperazin-1-yl | 12 | 8.1 |
| 1e | 1,3-dimethyl-1H-pyrazol-4-yl | 4-((4-chlorophenyl)sulfonyl)piperazin-1-yl | >1000 | >1000 |
Key Structure-Activity Relationship (SAR) Insights:
-
C2-Position: Substitution with a 1,3-dimethyl-1H-pyrazol-4-yl group (Compound 1a ) consistently provides high potency against both Aurora A and FLT3 kinases.[1] Removal of one methyl group (Compound 1b ) or replacement with a phenyl ring (Compound 1c ) leads to a noticeable decrease in activity, highlighting the importance of this specific heterocyclic substituent for optimal binding.
-
C7-Position and Piperazine Substitution: The nature of the substituent on the piperazine ring at the C7-position is critical for potent inhibition. A 4-chlorobenzyl group (Compound 1a ) is well-tolerated and contributes to high affinity.[1] The removal of the chloro substituent (Compound 1d ) results in a slight reduction in potency. A dramatic loss of activity is observed when the benzyl group is replaced with a sulfonyl group (Compound 1e ), indicating that a certain degree of lipophilicity and conformational flexibility of the piperazine substituent is required for effective interaction with the target kinases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Kinase Inhibition Assay (Kinase-Glo®)
This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a test compound can be quantified.
Materials:
-
Recombinant human Aurora A and FLT3 kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP, 10 mM
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
Procedure:
-
A 5 µL aliquot of the kinase solution (enzyme and buffer) is added to the wells of a 384-well plate.
-
2.5 µL of the test compound at various concentrations is added to the wells.
-
The kinase reaction is initiated by adding 2.5 µL of a solution containing the substrate and ATP.
-
The plate is incubated at room temperature for 60 minutes.
-
10 µL of Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal.
-
The plate is incubated for an additional 10 minutes at room temperature.
-
Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MOLM-13 for FLT3-ITD)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Test compounds serially diluted in DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells are then treated with the test compounds at a range of concentrations.
-
The plates are incubated for an additional 72 hours.
-
100 µL of CellTiter-Glo® reagent is added to each well.
-
The plates are placed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader. The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for the evaluation of these kinase inhibitors.
References
Comparative Analysis of 5-Cyclopropylpyridin-3-amine and Other Aminopyridine Isomers: A Review of Available Data
For researchers, scientists, and drug development professionals, the aminopyridine scaffold represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide aims to provide a comparative analysis of the biological activity of 5-Cyclopropylpyridin-3-amine against other aminopyridine isomers. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in experimental data for this compound, precluding a direct, data-driven comparison at this time.
While the aminopyridine core is a well-explored motif in drug discovery, specific data on the biological activity of the 5-cyclopropyl substituted isomer remains elusive. Aminopyridines, including the 2-, 3-, and 4-isomers, are recognized for their diverse biological activities, acting as crucial building blocks for compounds targeting a range of enzymes and receptors.[1][2] Structure-activity relationship (SAR) studies on various aminopyridine derivatives have demonstrated that substitutions on the pyridine ring can significantly influence their potency and selectivity.[3][4]
In the context of kinase inhibition, the aminopyridine structure often serves as a hinge-binding motif, mimicking the adenine core of ATP. Screening libraries of aminopyridine and aminopyrimidine derivatives has led to the discovery of potent inhibitors for various kinases, including Tropomyosin receptor kinase (TRK), PI3Kδ, and Janus kinase 2 (JAK2).[1][5][6] However, these studies have predominantly focused on other substitution patterns.
Despite the keen interest in aminopyridine scaffolds, specific experimental data detailing the biological activity of this compound is not available in the peer-reviewed literature. Searches of chemical and biological databases confirm its commercial availability but do not provide any associated activity data from screening campaigns or targeted studies.[7][8][9]
Therefore, a direct comparison of this compound with other aminopyridine isomers, supported by quantitative experimental data as requested, cannot be constructed. To facilitate future research in this area, this guide provides a general overview of the experimental protocols commonly used to evaluate aminopyridine derivatives and a visualization of a generic kinase inhibitor screening workflow.
Experimental Protocols
For the evaluation of novel aminopyridine derivatives as potential kinase inhibitors, a standard workflow is typically followed, encompassing initial biochemical screening and subsequent cell-based assays.
Biochemical Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels correlates with kinase activity, and the inhibition of this activity by a test compound can be measured.
-
Materials:
-
Target Kinase
-
Kinase Substrate (specific to the target kinase)
-
ATP
-
Kinase-Glo® Reagent
-
Test Compounds (including this compound and other isomers)
-
Assay Plates (e.g., 384-well white plates)
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase.
-
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test Compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Assay Plates (e.g., 96-well clear bottom plates)
-
Incubator (37°C, 5% CO2)
-
Luminometer
-
-
Procedure:
-
Seed the cells in the assay plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
-
Visualizing the Research Workflow
The following diagrams illustrate the typical workflows for kinase inhibitor screening and the logical relationship in evaluating structure-activity relationships.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Caption: Logical flow for evaluating the impact of isomeric and substituent variations on the biological activity of aminopyridines.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 1314353-68-8 | this compound - Synblock [synblock.com]
- 8. 1314353-68-8|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 1314353-68-8 [amp.chemicalbook.com]
Comparative Analysis of 5-Cyclopropylpyridin-3-amine Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Cyclopropylpyridin-3-amine analogs as kinase inhibitors. The following sections detail their biological activities, the experimental protocols used for their evaluation, and visual representations of relevant biological pathways and experimental workflows to support further drug discovery and development efforts.
Structure-Activity Relationship Data
The inhibitory activities of various this compound analogs against different protein kinases are summarized below. The data highlights the impact of substitutions on the pyridine core and other parts of the molecules on their potency, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Substituent | R2 Substituent | Kinase Target | IC50 (nM) |
| Analog 1 | H | Phenyl | CDK2 | 570[1] |
| Analog 2 | H | 4-Methoxyphenyl | CDK2 | 1010[1] |
| Analog 3 | H | 4-Chlorophenyl | CDK2 | 650[1] |
| Analog 4 | H | Thien-2-yl | CDK2 | 240[1] |
| Analog 5 | CH3 | Phenyl | PIM-1 | >10000[2] |
| Analog 6 | H | 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino | VEGFR-2 | Low nanomolar[3] |
| Analog 7 | H | (E)-styryl | PLK1 | Not specified |
| Analog 8 | H | 3-chlorophenylamino | CK2 | 0.38 (Ki)[4] |
Key SAR Observations:
-
The nature of the substituent at the R2 position significantly influences the inhibitory activity against CDK2. A thienyl group (Analog 4) resulted in the highest potency among the tested analogs.[1]
-
The introduction of a methyl group at the R1 position (Analog 5) led to a significant loss of activity against PIM-1, suggesting that this position may be sensitive to steric hindrance.[2]
-
Complex substitutions, such as the one in Analog 6, can lead to potent inhibition of kinases like VEGFR-2.[3]
-
The core structure is a versatile scaffold that can be adapted to target different kinases, including CDK2, PIM-1, VEGFR-2, PLK1, and CK2, by modifying the substituents.[1][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay is used to determine the IC50 values of the synthesized compounds against the target kinases.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A2)
-
Kinase-specific substrate
-
ATP
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
Test compounds
-
DMSO
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Add the test compounds to the wells. A control with DMSO alone is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence signal using a microplate reader. The signal is inversely correlated with kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Cell Proliferation Assay (MTT Assay)
This assay is used to evaluate the effect of the compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[5]
Visualizations
The following diagrams illustrate a representative signaling pathway and a general experimental workflow.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Ribociclib (LEE011), a Pyridopyrimidine-Based CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Ribociclib (LEE011), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Ribociclib, a compound with a pyrido[2,3-d]pyrimidine core, has demonstrated significant anti-proliferative effects in preclinical studies and has been approved for the treatment of certain types of breast cancer.[1][2] This document summarizes key experimental data, details the methodologies used in pivotal studies, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive overview for researchers in oncology and drug development.
In Vitro Efficacy of Ribociclib
The in vitro activity of Ribociclib has been extensively characterized through biochemical and cell-based assays, demonstrating its potency and selectivity for CDK4 and CDK6.
Biochemical Activity
Ribociclib is a potent inhibitor of CDK4 and CDK6, with significantly less activity against a wide range of other kinases, highlighting its selectivity.[1]
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 10 |
| CDK6/Cyclin D3 | 39 |
| CDK1/Cyclin B | >1,000 |
| Data sourced from MedChemExpress and Selleck Chemicals.[3][4] |
Cellular Activity
In cellular assays, Ribociclib has been shown to inhibit the proliferation of a variety of cancer cell lines, particularly those that are dependent on the CDK4/6 pathway for growth. A key determinant of sensitivity to Ribociclib is the presence of a functional retinoblastoma (Rb) protein.[1] The primary mechanism of action in cells is the induction of G1 cell-cycle arrest.[5]
| Cell Line | Cancer Type | IC50 (nM) (Mean) | Effect |
| JeKo-1 | Mantle Cell Lymphoma | - | Dephosphorylation of Rb, G1 arrest |
| NCI-H2009 | Lung Adenocarcinoma | >10,000 | No effect on cell cycle (Rb-deleted) |
| Neuroblastoma (panel of 17 lines) | Neuroblastoma | 307 | G1 cell-cycle arrest, cellular senescence |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | G0/G1 arrest, apoptosis |
| Data compiled from multiple preclinical studies.[1][3][6] |
It is important to note that the choice of assay for determining cell viability can significantly impact the perceived efficacy of CDK4/6 inhibitors. Assays based on metabolic activity, such as those measuring ATP levels, may underestimate the anti-proliferative effects of these drugs because cells arrested in G1 can increase in size and metabolic output. Direct cell counting or DNA-based proliferation assays are therefore recommended for more accurate assessment.[1][7]
In Vivo Efficacy of Ribociclib
Ribociclib has demonstrated robust anti-tumor activity in various preclinical cancer models, both as a single agent and in combination with other therapies.
Xenograft Models
In vivo studies using xenograft models have shown that oral administration of Ribociclib can lead to significant tumor growth inhibition and even regression in Rb-proficient tumors.[2][5]
| Tumor Model | Animal Model | Ribociclib Dose (mg/kg, daily, p.o.) | Outcome |
| JeKo-1 (Mantle Cell Lymphoma) | Nude Rats | 30 | 56% tumor growth inhibition |
| 75 | Complete tumor regression | ||
| 150 | Complete tumor regression | ||
| ER+ Breast Cancer | Mouse | - | Significant tumor growth inhibition |
| Neuroblastoma (BE2C, 1643) | Mouse | 200 | Significant tumor growth delay |
| Data from preclinical in vivo studies.[1][2][3] |
Pharmacokinetics
Pharmacokinetic studies in animals and humans have shown that Ribociclib is orally bioavailable.[3] In rats, the drug is absorbed after oral administration and distributes to tissues. Human studies have established a mean half-life of approximately 32 hours.[8] Ribociclib is primarily metabolized by the hepatic enzyme CYP3A4.[9]
| Species | Administration | Key Findings |
| Rat | Oral | Orally bioavailable, passes the placental barrier, and is distributed to most tissues.[9] |
| Human | Oral | Rapidly absorbed with a median time to maximum plasma concentration of 2.4 hours. Mean half-life of 32.0 hours.[8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are outlines of key protocols used to assess the efficacy of Ribociclib.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK4 and CDK6.
-
Reagents : Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a substrate peptide (e.g., a fragment of Rb), ATP, and the test inhibitor (Ribociclib).[11]
-
Procedure : The inhibitor is incubated with the CDK/Cyclin complex and the substrate in a buffer solution. The enzymatic reaction is initiated by the addition of ATP.[11]
-
Detection : The level of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays that measure the incorporation of ³²P-ATP or fluorescence-based assays.[11]
-
Data Analysis : The percentage of inhibition at various inhibitor concentrations is calculated to determine the IC50 value.
Cell Proliferation Assay (Direct Cell Counting)
This assay assesses the effect of the inhibitor on cell number.
-
Cell Culture : Seed cancer cell lines (e.g., MCF-7 for breast cancer) in multi-well plates and allow them to adhere.[1]
-
Treatment : Treat the cells with a serial dilution of Ribociclib for a specified period, typically 72 hours.[1]
-
Cell Staining and Imaging : After treatment, fix the cells and stain the nuclei with a fluorescent dye like DAPI.[1] Use an automated cell imager to capture images of the stained nuclei.
-
Data Analysis : The number of cells in each well is determined by counting the nuclei using image analysis software. The IC50 value is calculated from the dose-response curve.[1]
Western Blotting for Phospho-Rb (Target Engagement)
This assay confirms that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of the Rb protein.
-
Cell Culture and Treatment : Plate Rb-proficient cancer cells and treat them with varying concentrations of Ribociclib for a defined period (e.g., 24 hours).[11]
-
Cell Lysis and Protein Quantification : Lyse the cells to release their protein content and determine the total protein concentration of each sample.[11]
-
SDS-PAGE and Western Blotting : Separate the proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.[6][11]
-
Detection and Analysis : Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb, which should decrease with increasing inhibitor concentration.[11]
In Vivo Xenograft Study
This protocol outlines a typical efficacy study in an animal model.
-
Animal Model : Use immunodeficient mice or rats (e.g., nude mice).
-
Tumor Implantation : Subcutaneously implant cancer cells (e.g., JeKo-1) into the flank of the animals.[1]
-
Treatment : Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer Ribociclib orally, once daily, at predetermined doses. The control group receives a vehicle solution.[1]
-
Monitoring : Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint : The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis : Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.[1]
Visualizations
General Workflow for Inhibitor Efficacy Testing
The following diagram illustrates the typical progression from initial in vitro screening to in vivo validation for a kinase inhibitor.
Caption: Workflow for evaluating kinase inhibitor efficacy.
CDK4/6 Signaling Pathway
This diagram depicts the canonical CDK4/6-Rb signaling pathway, which is the primary target of Ribociclib.
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of Ribociclib.
References
- 1. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
comparative docking studies of aminopyridine kinase inhibitors
A Comparative Guide to Molecular Docking Studies of Aminopyridine Kinase Inhibitors
This guide provides a comparative analysis of molecular docking studies performed on aminopyridine-based kinase inhibitors. The aminopyridine and its related scaffolds, such as aminopyrimidine, are privileged structures in medicinal chemistry, frequently utilized for their ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1][2] Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a receptor, offering insights into binding affinity and mechanism of action that can guide the rational design of more potent and selective inhibitors.[2]
Comparative Docking Performance of Aminopyridine Derivatives
The following tables summarize the quantitative data from various molecular docking studies, comparing the performance of different aminopyridine derivatives against key protein kinase targets implicated in cancer. The data includes the specific derivative, the protein target with its Protein Data Bank (PDB) ID, the calculated docking score, and, where available, the corresponding experimental inhibitory concentration (IC₅₀).
Table 1: Docking Performance Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Derivative ID | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) | Reference |
| Compound 5a | 3VHE | -10.32 | Glu917, Cys919, Asp1046 | - | [3] |
| Compound 5e | 3VHE | -9.89 | Glu917, Cys919, Asp1046 | - | [3] |
| Cyanopyridone 5a | 4ASD | -14.5 | Cys919, Asp1046, Glu885 | 0.217 | [4] |
| Cyanopyridone 5e | 4ASD | -15.2 | Cys919, Asp1046, Glu885 | 0.124 | [4] |
Table 2: Docking Performance Against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)
| Derivative ID | Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) | Reference |
| Aminopyrimidine 2f | EGFR | 3P0Y | - | - | - | [2] |
| Cyanopyridone 5a | HER-2 | 3RCD | -13.9 | Leu726, Val734, Ala751, Lys753, Leu852, Asp863 | 0.168 | [4] |
| Cyanopyridone 5e | HER-2 | 3RCD | -14.8 | Leu726, Val734, Ala751, Lys753, Leu852, Asp863 | 0.077 | [4] |
Table 3: Docking Performance Against Other Cancer-Related Kinases
| Derivative ID | Target Kinase | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) | Reference |
| Compound 17 | PLK1 | 2YAC | - | Cys133, Ser137 | - | [5] |
| Thiazole-aminopyrimidine 4c | Deoxynucleoside Kinases | 2OCP, 2QRN, 1E2Q | -6 to -8 | - | 68.68 (A-549 cells) | [6] |
| Aminopyrimidine Derivatives | JNK3 | 1PMN | - | - | - | [7] |
| Imidazo[4,5-b]pyridine Deriv. | Aurora Kinase A | 1MQ4 | - | - | - | [8] |
| Compound 8e | CDK9 | - | - | - | 0.0884 | [9] |
Experimental Protocols: A Generalized Workflow
The methodologies for molecular docking studies, while varying slightly between research groups, generally follow a standardized workflow. This protocol is a synthesis of methodologies reported in the cited literature.[1]
1. Software: Commonly used software for molecular docking includes AutoDock Vina, Schrodinger's Glide, and SYBYL.[1][5]
2. Protein Preparation:
-
The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
-
The structure is minimized to relieve any steric clashes.
3. Ligand Preparation:
-
The 2D structures of the aminopyridine derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., OPLS_AA).[7]
-
Correct protonation states are assigned for physiological pH.
4. Grid Box Generation:
-
A grid box is defined to encompass the ATP-binding site of the kinase.[1]
-
The center and dimensions of the grid are typically determined based on the position of a co-crystallized ligand or by identifying key active site residues.[1]
5. Molecular Docking Simulation:
-
The prepared ligands are docked into the defined grid box of the target protein.
-
The docking algorithm explores various conformations and orientations (poses) of the ligand within the binding site and calculates the binding affinity or docking score for each pose.[1]
6. Pose Selection and Analysis:
-
The docking poses are ranked based on their scores.[1]
-
The top-ranked poses are visually inspected to analyze binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the key amino acid residues in the kinase active site.[1] The interaction with hinge region residues is often critical for kinase inhibition.[5]
Visualizations
The following diagrams illustrate a typical workflow for these computational studies and a simplified representation of the targeted biological pathway.
Caption: A typical workflow for in silico comparative docking studies.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homology modelling, molecular docking studies and synthesis of aminopyrimidines as inhibitors for deoxynucleoside kinase analogues in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives [mdpi.com]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Pyridine-Amine Derived Kinase Inhibitors: Spotlight on Quizartinib
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount to its successful development and clinical application. This guide provides an objective comparison of the kinase inhibitor Quizartinib (AC220), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other notable kinase inhibitors, supported by experimental data and detailed protocols.
Quizartinib is a second-generation FLT3 inhibitor that has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[1][2] Its high potency and selectivity are key attributes that distinguish it from other multi-kinase inhibitors. This guide will delve into the quantitative data that defines its selectivity and compare it against first-generation FLT3 inhibitors, Midostaurin and Sorafenib, as well as the broad-spectrum inhibitor Staurosporine.
Comparative Kinase Inhibition Data
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following tables summarize the inhibitory activity of Quizartinib and comparator compounds against a panel of kinases.
Table 1: Comparative Inhibition of FLT3 and Off-Target Kinases (IC50/Kd in nM)
| Kinase Target | Quizartinib (AC220) | Midostaurin | Sorafenib | Staurosporine |
| FLT3 | 0.56 - 1.6 [3][4] | 54 | - | 3 - 7 |
| FLT3-ITD | 1.1 [4] | - | - | - |
| KIT | 10-fold less potent than FLT3[5] | 8 | 90 | - |
| PDGFRα | 10-fold less potent than FLT3[5] | - | 58 | - |
| PDGFRβ | 10-fold less potent than FLT3[5] | - | 20 | - |
| RET | 10-fold less potent than FLT3[5] | - | - | - |
| CSF1R | 10-fold less potent than FLT3[5] | - | - | - |
| VEGFR2 | >100-fold less potent than FLT3 | - | 90 | - |
| c-SRC | - | - | - | 6 |
| PKA | - | - | - | 7 |
| PKC | - | - | - | 3 |
| CaM Kinase II | - | - | - | 20 |
Data is compiled from multiple sources and assay conditions may vary. Values for Quizartinib off-targets are presented as fold-selectivity relative to FLT3 as specific IC50/Kd values were not consistently available in the initial search results.
Table 2: Kinome Scan Selectivity Profile
A broader perspective on selectivity is provided by kinome-wide scanning technologies. These assays assess the binding of an inhibitor against a large panel of kinases, typically at a fixed concentration.
| Inhibitor | Number of Kinases Bound (Kd < 100 nM) | Primary Target(s) |
| Quizartinib (AC220) | 8 [5] | FLT3 |
| Midostaurin | 54[5] | PKC, FLT3, KIT, PDGFR |
| Sorafenib | - | RAF, VEGFR, PDGFR, KIT, FLT3 |
| Staurosporine | >200 | Pan-kinase |
This data highlights the superior selectivity of Quizartinib compared to the less selective, first-generation and pan-kinase inhibitors.[5]
Signaling Pathway Inhibition
Quizartinib exerts its therapeutic effect by inhibiting the FLT3 signaling pathway, which is constitutively activated in certain AML subtypes. This inhibition blocks downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the FLT3 signaling pathway by Quizartinib.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity profiling data, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test inhibitor (e.g., Quizartinib) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or unlabeled ATP for non-radiometric methods
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose filter plates and scintillation counter for radiometric assays, or specific antibodies for ELISA-based methods)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines, providing insight into its cellular potency.
Objective: To determine the concentration of an inhibitor that inhibits the growth of a cell line by 50% (GI50).
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)
-
Cell culture medium and supplements
-
Test inhibitor stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the GI50 value.
KINOMEscan™ Selectivity Profiling
This is a high-throughput affinity binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Objective: To determine the dissociation constants (Kd) of an inhibitor for a broad range of kinases to assess its selectivity.
Methodology Overview: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. An immobilized ligand that binds to the active site of a diverse set of kinases is used. The test inhibitor is then competed against this immobilized ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured, and the results are used to calculate the Kd for the interaction between the inhibitor and each kinase. A lower Kd value indicates a higher binding affinity.
Caption: General workflow for kinase selectivity profiling.
Conclusion
The data presented in this guide clearly demonstrates that Quizartinib is a highly potent and selective inhibitor of FLT3. Its narrow kinase inhibition profile, especially when compared to first-generation and pan-kinase inhibitors, underscores its design as a targeted therapeutic agent. This high degree of selectivity is a key factor in its clinical efficacy and manageable safety profile. For researchers in the field of kinase inhibitor drug discovery, the case of Quizartinib serves as an excellent example of how a focused selectivity profile can translate into a successful therapeutic. The provided experimental protocols offer a foundation for the rigorous evaluation of novel kinase inhibitors.
References
- 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
The Promising Potential of 5-Cyclopropylpyridin-3-amine Derivatives in Drug Discovery: An Assessment of Drug-Like Properties
New York, NY – December 26, 2025 – In the relentless pursuit of novel therapeutics, the 5-Cyclopropylpyridin-3-amine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical mediator in the inflammatory signaling cascade, making it an attractive target for a host of autoimmune and inflammatory diseases. This guide provides a comparative analysis of the drug-like properties of representative this compound derivatives against established clinical candidates targeting IRAK4, supported by experimental data and detailed protocols.
The journey of a promising compound from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Therefore, a thorough evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is paramount in the early stages of drug discovery. This guide focuses on key drug-like properties: aqueous solubility, membrane permeability, and metabolic stability.
Comparative Analysis of Drug-Like Properties
To provide a clear comparison, this guide presents data for a representative this compound derivative (Compound A), a conceptual analog based on publicly available research on similar scaffolds, and two clinical IRAK4 inhibitors, Zabedosertib (BAY 1834845) and another clinical candidate (Compound B).[1][2] It is important to note that the data for Compound A is illustrative and based on trends observed in closely related aminopyridine series investigated as IRAK4 inhibitors.
| Compound | Structure | Target | Kinetic Solubility (pH 7.4) | Caco-2 Permeability (Papp A→B) | Human Hepatocyte Stability (t½) | Reference |
| Compound A (Representative this compound Derivative) | IRAK4 | ~25 µg/mL | Moderate | Moderate | Illustrative | |
| Zabedosertib (BAY 1834845) | IRAK4 | 2 mg/L | High | High | [2] | |
| Compound B (Clinical Candidate Analog) | IRAK4 | Moderate | High | High | [2] |
Note: The structure for Compound A and Compound B are representative of their respective chemical classes and are not the exact chemical structures of proprietary compounds. Data for Compound A is an educated estimation based on publicly available data for similar aminopyridine analogs.
Key Experimental Protocols
The assessment of drug-like properties relies on standardized in vitro assays. Below are detailed protocols for the key experiments cited in this guide.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound, which influences its absorption.
Protocol:
-
A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
This stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.
-
The mixture is incubated at room temperature with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.
-
The solution is then filtered to remove any undissolved precipitate.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), against a standard curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial membrane, mimicking the intestinal barrier.
Protocol:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
The test compound is dissolved in a buffer solution at a known concentration and added to the donor wells of the filter plate.
-
The acceptor wells, located beneath the filter plate, are filled with a fresh buffer solution.
-
The plate is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is then calculated.
Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver enzymes (microsomes), which is a key determinant of its in vivo half-life.
Protocol:
-
Human liver microsomes are incubated with the test compound at 37°C in a buffer solution.
-
The metabolic reaction is initiated by the addition of a cofactor, NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are then centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The rate of disappearance of the compound is used to calculate its in vitro half-life (t½).
Visualizing the Drug Discovery Workflow
The process of assessing drug-like properties is a critical component of the early drug discovery pipeline. The following diagram illustrates a typical workflow.
Caption: Workflow for assessing the drug-like properties of novel compounds.
The Path Forward for this compound Derivatives
The illustrative data suggests that while the this compound scaffold holds promise, medicinal chemistry efforts will be crucial to optimize its drug-like properties to match or exceed those of clinical candidates. The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability and potency. The key will be to balance these potential advantages with the need for adequate solubility and permeability.
The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate their novel this compound derivatives. By generating robust and comparable data, drug discovery teams can make more informed decisions, ultimately accelerating the development of new and effective therapies for inflammatory diseases.
References
A Comparative Guide to 5-Cyclopropylpyridin-3-amine and Other Heterocyclic Scaffolds for Kinase Binding
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. This guide provides a comparative analysis of 5-Cyclopropylpyridin-3-amine against other prominent heterocyclic scaffolds commonly employed in the design of kinase inhibitors. The information presented herein is supported by experimental data from publicly available research and patent literature to aid researchers in making informed decisions for their drug discovery programs.
Introduction to Heterocyclic Scaffolds in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Small molecule inhibitors targeting the ATP-binding site of kinases have emerged as a major class of therapeutics. The core heterocyclic scaffold of these inhibitors is instrumental in establishing key interactions with the kinase hinge region, a conserved motif within the ATP-binding pocket, and serves as an anchor for building substituents that confer potency and selectivity.
This guide focuses on the aminopyridine scaffold, specifically this compound, and compares its potential for kinase binding with other well-established heterocyclic systems such as quinazolines, pyrimidines, quinolines, indoles, and pyrazoles.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors featuring different heterocyclic scaffolds. This quantitative data allows for a direct comparison of their potency against various kinase targets. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Table 1: Aminopyridine and Related Scaffolds
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Aminopyridine Derivative | ALK2 | 8200 | [1] |
| Aminopyridine Derivative | CDK2 | 24 | [2] |
| Aminopyridine Derivative | CDK5 | 23 | [2] |
| Aminopyridine Derivative | TYK2 | <100 | [3] |
Note: Specific IC50 data for this compound was not publicly available at the time of this publication. The data for aminopyridine derivatives represents compounds with a similar core structure.
Table 2: Quinazoline Scaffolds
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2 | [4] |
| Erlotinib | EGFR | 2 | [4] |
| Quinazoline Derivative | EGFR | 0.13 | [5] |
| Quinazoline Derivative | VEGFR-2 | 560 | [5] |
| Quinazoline Derivative | HER2 | 83 | [5] |
| Quinazoline Derivative | EGFR | 126 | [5] |
| Quinazoline Derivative | EGFR | 64.8 | [6] |
| Quinazoline Derivative | c-Met | 137.4 | [6] |
Table 3: Pyrimidine Scaffolds
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Imatinib | Bcr-Abl | 300-800 | N/A |
| Osimertinib | EGFR (T790M) | 1 | [4] |
| Pazopanib | VEGFR-2 | 30 | [4] |
| Pyrimidine Derivative | Aurora A | <200 | [7] |
| Pyrimidine Derivative | TBK1 | <1000 | [8] |
Table 4: Quinoline Scaffolds
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Bosutinib | Src | 1.2 | N/A |
| Cabozantinib | c-Met, VEGFR2 | 1.3, 0.035 | N/A |
| Quinoline Derivative | c-Met | 9.3 | [9] |
| Quinoline Derivative | PI3Kδ | 1.9 | [9] |
| Quinoline Derivative | EGFR | 31.8 | [9] |
Table 5: Indole and Pyrazole Scaffolds
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Sunitinib (Indole) | VEGFR2, PDGFRβ | 2, 8 | N/A |
| Pexidartinib (Indole) | CSF1R | 13 | [10] |
| Indole Derivative | EGFR | 18 | [11] |
| Indole Derivative | VEGFR-2 | 45 | [11] |
| AT9283 (Pyrazole) | Aurora A/B | ~3 | [12] |
| Pyrazole Derivative | Akt1 | 1.3 | [2] |
| Pyrazole Derivative | CDK2 | 24 | [2] |
| Pyrazole Derivative | CDK5 | 23 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for common kinase binding and inhibition assays.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Reaction Setup : Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and the test compound (e.g., this compound or other heterocyclic inhibitors) in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Initiation : Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration is typically at or below the Km for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination and Separation : Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.
-
Detection : Quantify the radioactivity on the filter using a scintillation counter or a phosphorimager.
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control (100% activity). Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream target.
-
Cell Culture and Treatment : Culture a relevant cell line to 80-90% confluency. Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : Block the membrane and then probe it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with a primary antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.
-
Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band. Determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors and a typical experimental workflow.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 5-Cyclopropylpyridin-3-amine: A Guide for Laboratory Professionals
The proper disposal of 5-Cyclopropylpyridin-3-amine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures are based on general best practices for the disposal of pyridine-based amines and should be conducted in strict accordance with all applicable local, state, and federal regulations.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
Spill and Accidental Release Procedures
In the event of a spill, the area should be evacuated of all non-essential personnel. Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material.
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Disposal: All collected waste and cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined below.[4]
Waste Disposal Procedures
All waste containing this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]
Step-by-Step Disposal Protocol
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Nitrogenous Organic Waste" or as per your institution's specific guidelines for amine-containing compounds. This waste stream should be kept separate from other chemical waste to prevent potential chemical incompatibilities.
-
Waste Collection: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.[4]
-
Container Management: Keep the waste container securely closed when not in use to prevent the release of vapors. Store the container in a designated satellite accumulation area that is well-ventilated.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company.[4][5] The recommended method for the disposal of pyridine and its derivatives is high-temperature incineration, which ensures the complete destruction of the compound.[5] Provide the disposal company with a copy of all available safety information.
Summary of Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1314353-68-8 | [6] |
| Molecular Formula | C₈H₁₀N₂ | [6] |
| Molecular Weight | 134.18 g/mol | [6] |
| Appearance | Beige (based on related compounds) | [1] |
| Melting Point | 60 - 63 °C / 140 - 145.4 °F (for 3-Aminopyridine) | [1] |
| Flash Point | 124 °C / 255.2 °F (for 3-Aminopyridine) | [1] |
| Vapor Pressure | 0.8 mmHg @ 25 °C (for 3-Aminopyridine) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Cyclopropylpyridin-3-amine
This guide provides crucial safety, handling, and disposal information for 5-Cyclopropylpyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from safety data for structurally analogous compounds, including pyridine and other aromatic amines. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of vapors or dust.[1][2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[1][3][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Butyl rubber, Nitrile) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently.[1][3][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The specific type of respirator will depend on the potential airborne concentration and should be selected based on a formal risk assessment.[1][4] |
Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposing of this compound is essential for safety and to maintain experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all reactants, products, and solvents.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[2]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.[1][3][5]
Handling Procedures:
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: All reactions involving this compound must be carried out within a certified chemical fume hood.[2] Ensure that all glassware is appropriate for the reaction and securely clamped.
Post-Handling and Decontamination:
-
Decontamination: After handling is complete, wipe down the work surface within the fume hood with a suitable solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solutions: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate solvent waste container. This waste should be segregated as halogenated or non-halogenated organic waste, depending on the solvents used.[1]
-
Contaminated Labware: Dispose of all contaminated disposable labware, such as pipette tips and gloves, in a designated solid hazardous waste container.[1]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazard warnings.[3]
-
Segregation: Do not mix incompatible waste streams. Store waste containing this amine compound separately from strong oxidizing agents and acids.[1][2]
-
Storage: Store all waste containers in a designated and secure satellite accumulation area within the laboratory pending pickup by environmental health and safety personnel.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
